molecular formula C8H6ClN3 B11912637 2-Chloroquinoxalin-5-amine

2-Chloroquinoxalin-5-amine

Cat. No.: B11912637
M. Wt: 179.60 g/mol
InChI Key: ZASJOTKVALEIDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloroquinoxalin-5-amine is a chlorinated quinoxaline derivative that serves as a versatile building block in medicinal chemistry and drug discovery research. The quinoxaline scaffold is recognized as a "privileged structure" in the development of new pharmaceuticals, with derivatives demonstrating a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . This compound is particularly valuable in molecular hybridization strategies, where it is used to create novel molecular architectures by linking the quinoxaline core with other pharmacophores, such as the quinoline moiety, to enhance and explore new antimicrobial potential . Its reactivity, defined by the chlorine and amine functional groups, makes it an ideal substrate for nucleophilic aromatic substitution (SNAr) reactions, facilitating the synthesis of more complex and targeted molecules . Researchers utilize 2-Chloroquinoxalin-5-amine as a key precursor in the design and synthesis of compounds for screening against various biological targets. Its structural features are integral to developing potential therapeutic agents, especially in the search for new anticancer candidates that may work by disrupting cell cycle progression and inducing apoptosis . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C8H6ClN3

Molecular Weight

179.60 g/mol

IUPAC Name

2-chloroquinoxalin-5-amine

InChI

InChI=1S/C8H6ClN3/c9-7-4-11-8-5(10)2-1-3-6(8)12-7/h1-4H,10H2

InChI Key

ZASJOTKVALEIDV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)N=C(C=N2)Cl)N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 5-amino-2-chloroquinoxaline: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-amino-2-chloroquinoxaline, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical structure, molecular weight, and physicochemical properties, alongside a detailed exploration of its synthesis, reactivity, and potential applications as a scaffold in the development of novel therapeutic agents. The information presented herein is curated for professionals in the fields of chemical research and drug development, offering insights grounded in established scientific principles and supported by relevant literature.

Core Molecular Attributes: Structure and Physicochemical Profile

5-amino-2-chloroquinoxaline is a substituted quinoxaline, a bicyclic heteroaromatic compound composed of a benzene ring fused to a pyrazine ring. The presence of both an amino group at the 5-position and a chloro group at the 2-position imparts a unique combination of electronic and steric properties, making it a versatile building block in organic synthesis.

Chemical Structure

The structural framework of 5-amino-2-chloroquinoxaline is foundational to its chemical behavior. The electron-donating amino group and the electron-withdrawing chloro group on the quinoxaline core influence its reactivity and potential for intermolecular interactions.

Caption: Chemical structure of 5-amino-2-chloroquinoxaline.

Physicochemical Data

A summary of the key physicochemical properties of 5-amino-2-chloroquinoxaline is presented in the table below. These values are calculated based on its molecular structure and are essential for designing experimental conditions and predicting its behavior in various chemical and biological systems.

PropertyValueSource
Molecular Formula C₈H₆ClN₃-
Molecular Weight 179.61 g/mol
IUPAC Name 2-chloroquinoxalin-5-amine-
CAS Number Not available-

Synthesis and Reactivity: A Versatile Chemical Scaffold

The synthesis of substituted quinoxalines is a well-established area of organic chemistry. While a specific, optimized protocol for 5-amino-2-chloroquinoxaline is not extensively documented, its synthesis can be logically inferred from established methodologies for related compounds.

Synthetic Pathways

A common and effective method for the synthesis of the quinoxaline core involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[1] For 5-amino-2-chloroquinoxaline, a plausible synthetic route would involve the use of a suitably substituted o-phenylenediamine and a dicarbonyl species, followed by chlorination.

Conceptual Synthetic Workflow:

synthetic_workflow A Substituted o-phenylenediamine C Condensation A->C B 1,2-Dicarbonyl Compound B->C D Substituted Quinoxalinone C->D E Chlorination (e.g., POCl₃) D->E F 5-amino-2-chloroquinoxaline E->F drug_discovery_workflow A 5-amino-2-chloroquinoxaline (Core Scaffold) B Parallel Synthesis of Derivatives (via SₙAr at C2) A->B C High-Throughput Screening B->C D Identification of 'Hit' Compounds C->D E Lead Optimization (SAR Studies) D->E F Preclinical Development E->F

Sources

Technical Guide: 2-Chloroquinoxalin-5-amine vs. 2-Chloroquinoxalin-6-amine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth comparison of the regioisomers 2-Chloroquinoxalin-5-amine and 2-Chloroquinoxalin-6-amine .

Regiochemistry, Synthesis, and Nucleophilic Reactivity in Heterocyclic Scaffolds

Executive Summary

In medicinal chemistry, the quinoxaline core is a "privileged scaffold," serving as the backbone for kinase inhibitors, DNA intercalators, and receptor antagonists. The regioisomeric intermediates 2-chloroquinoxalin-5-amine (5-CQA) and 2-chloroquinoxalin-6-amine (6-CQA) represent two distinct electronic environments.[1]

While they share the same molecular formula (


), their reactivity profiles diverge significantly due to the peri-effect  (in the 5-isomer) versus para-conjugation  (in the 6-isomer). This guide details the structural identification, regioselective synthesis, and comparative reactivity of these critical drug discovery intermediates.

Structural Analysis & Identification

Distinguishing these isomers requires a clear understanding of the quinoxaline numbering system and the resulting NMR coupling patterns.

Numbering and Topology
  • Core Structure: The pyrazine ring contains nitrogens at positions 1 and 4. The chlorine is at position 2.[2][3]

  • 6-Isomer (6-CQA): The amine is located "meta" to the ring junction, conjugated linearly with N1.[1]

  • 5-Isomer (5-CQA): The amine is located at the "peri" position (adjacent to the ring junction C4a), spatially close to N4.

Comparative NMR Spectroscopy

The proton NMR (


-NMR) signals in the aromatic region (6.5–8.5 ppm) are the definitive method for identification.
Feature2-Chloroquinoxalin-6-amine2-Chloroquinoxalin-5-amine
Spin System AMX (Isolated H5 and H7/H8)ABC (Three adjacent protons)
Key Signal H5 appears as a doublet (small J) or singlet.[1] It is isolated from H7/H8 by the amine at C6.H7 appears as a triplet (or dd) at ~7.5 ppm. It couples to both H6 and H8.[1]
Shielding Amine shields H5 and H7 (upfield shift).Amine shields H6 and H8 (upfield shift).
Symmetry Asymmetric substitution pattern.[1]Asymmetric, but contiguous proton chain.

Diagnostic Rule: If the aromatic region shows a clear triplet (representing the middle proton of three adjacent CH groups), the compound is the 5-amine . If the pattern shows an isolated proton (H5) with weak coupling, it is the 6-amine .

Regioselective Synthesis Protocols

Direct nitration of 2-chloroquinoxaline yields an inseparable mixture.[1] The industry-standard approach relies on constructing the ring from pre-functionalized phenylenediamines.[1]

Workflow Visualization

The following diagram illustrates the divergent pathways to access each isomer specifically.

SynthesisPathways Start4 4-Nitro-1,2-phenylenediamine Cycliz Cyclization (Glyoxalic Acid) Start4->Cycliz Start3 3-Nitro-1,2-phenylenediamine Start3->Cycliz Inter6 6-Nitroquinoxalin-2(1H)-one (Major Isomer) Cycliz->Inter6 Regio A Inter5 5-Nitroquinoxalin-2(1H)-one (Isomer Separation Req.) Cycliz->Inter5 Regio B Chlor Chlorination (POCl3, DMF) Inter6->Chlor Inter5->Chlor Nitro6 2-Chloro-6-nitroquinoxaline Chlor->Nitro6 Nitro5 2-Chloro-5-nitroquinoxaline Chlor->Nitro5 Red Chemoselective Reduction (Fe/AcOH or SnCl2) Nitro6->Red Nitro5->Red Prod6 2-Chloroquinoxalin-6-amine Red->Prod6 Prod5 2-Chloroquinoxalin-5-amine Red->Prod5

Figure 1: Divergent synthetic routes for 5- and 6-amino isomers starting from nitro-phenylenediamines.[1]

Detailed Protocol: 2-Chloroquinoxalin-6-amine

This route exploits the commercial availability of 4-nitro-1,2-phenylenediamine.[1]

  • Cyclization:

    • Reagents: 4-Nitro-1,2-phenylenediamine (1.0 eq), Glyoxalic acid (1.2 eq), Ethanol/Water.[1]

    • Procedure: Reflux for 4 hours. The product precipitates upon cooling.

    • Note: This produces a mixture of 6-nitro and 7-nitro isomers.[1] The 6-nitro isomer is typically the major product or can be enriched by recrystallization from acetic acid due to solubility differences.[1]

  • Chlorination:

    • Reagents: 6-Nitroquinoxalin-2-one,

      
       (excess), DMF (cat.).[1]
      
    • Conditions: Reflux (100°C) for 2 hours.

    • Workup: Pour onto ice carefully. Filter the yellow solid (2-Chloro-6-nitroquinoxaline).[1]

  • Reduction (Critical Step):

    • Challenge: Avoid hydrodechlorination (removing the Cl at C2).

    • Protocol: Iron powder (5 eq) in Acetic Acid/Ethanol at 60°C. Monitor by TLC. Stop immediately upon disappearance of starting material to prevent C-Cl bond cleavage.[1]

    • Yield: ~65-75% over 3 steps.[1]

Detailed Protocol: 2-Chloroquinoxalin-5-amine

This route is more challenging due to the sterics of the "peri" position.[1]

  • Precursor: Start with 3-nitro-1,2-phenylenediamine .

  • Cyclization: Reaction with ethyl glyoxalate yields predominantly 5-nitroquinoxalin-2(1H)-one (often referred to as 8-nitro depending on tautomer, but 5-nitro relative to the final quinoxaline numbering).[1]

  • Chlorination: Standard

    
     conditions yield 2-chloro-5-nitroquinoxaline .[1]
    
  • Reduction: Use Stannous Chloride (

    
    )  in ethanol. This method is milder than Fe/AcOH and preserves the C2-Cl bond effectively in the presence of the sterically crowded 5-amino group.[1]
    

Reactivity Profile & Applications

Electronic Effects on (C2 Position)

The primary utility of these molecules is the displacement of the 2-Chloro group by nucleophiles (amines, thiols, alkoxides).

  • 2-Chloroquinoxalin-6-amine:

    • Effect: The amine lone pair at C6 can donate electron density into the pyrazine ring via resonance, specifically increasing electron density at N1 .

    • Consequence: A more electron-rich N1 reduces the electrophilicity of the adjacent C2 position.[1]

    • Result: Slower reaction rate in

      
       displacements compared to the unsubstituted 2-chloroquinoxaline.[1]
      
  • 2-Chloroquinoxalin-5-amine:

    • Effect: The amine at C5 donates density primarily to C4a, C6, and C8. The resonance interaction with N1 is less direct than in the 6-isomer.[1]

    • Consequence: The C2 position remains more electrophilic.

    • Result: Faster reaction rate in

      
       displacements.
      
Quantitative Comparison (Hypothetical Relative Rates)
SubstrateRelative

Rate (vs Benzylamine)
Electronic Factor
2-Chloroquinoxaline1.0 (Reference)Baseline
5-Amine Isomer ~0.8Minor deactivation (Inductive)
6-Amine Isomer ~0.3Strong deactivation (Resonance to N1)
Drug Discovery Applications
  • Kinase Inhibitors: The 6-amino isomer is a frequent precursor for PI3K and mTOR inhibitors, where the amine is acylated to form a urea or amide linker.

  • Intercalators: The 5-amino isomer provides a unique "bent" geometry for DNA intercalators, often used in exploring novel binding pockets where the linear 6-isomer clashes sterically.[1]

References

  • Regioselective Synthesis of Quinoxalinones

    • Title: "Regioselective synthesis of quinoxalin-2-one derivatives regul
    • Source: Semantic Scholar / Heterocycles[1]

    • URL:[Link]

  • Nitration & Functionalization

    • Title: "Unexpected regioselectivity in nitr
    • Source: Royal Society of Chemistry (Perkin Trans.[1] 1)

    • URL:[Link]

  • General Quinoxaline Synthesis

    • Title: "Recent advances in the transition-metal-free synthesis of quinoxalines"
    • Source: PMC (PubMed Central)
    • URL:[Link]

  • Commercial Reference (6-Isomer)

    • Title: "2-Chloroquinoxalin-6-amine Product Page"
    • Source: ChemScene[1]

Sources

Technical Guide: Solubilization and Handling of 2-Chloroquinoxalin-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of the solubility, handling, and stability of 2-Chloroquinoxalin-5-amine . This document is structured for researchers and drug development professionals, synthesizing physicochemical principles with practical laboratory protocols.

Executive Summary & Quick Reference

2-Chloroquinoxalin-5-amine (CAS: 1350508-36-3) is a functionalized heteroaromatic building block often used as a scaffold in the development of kinase inhibitors and intercalating agents. Its dual functionality—an electrophilic chlorine at C-2 and a nucleophilic amine at C-5—dictates its solubility profile and stability.

SolventSolubility RatingEstimated SaturationPrimary ApplicationCritical Note
DMSO High > 50 mM (~10 mg/mL)Biological Assays, Stock SolutionsHygroscopic; keep dry to prevent C-2 hydrolysis.
Methanol Moderate ~10–20 mM (~2–4 mg/mL)LC-MS, Synthesis, CrystallizationProticity aids dissolution but may compete in nucleophilic substitutions.
Water Low < 0.1 mMNoneRequires co-solvent (e.g., 1-5% DMSO) for aqueous buffers.

Physicochemical Profile & Solubility Mechanisms

Understanding the molecular architecture of 2-Chloroquinoxalin-5-amine is essential for predicting its behavior in solution.

  • Molecular Weight : 179.61 g/mol [1]

  • Lipophilicity (LogP) : ~1.5 – 2.0 (Estimated). The quinoxaline core is lipophilic, while the amine provides a polar handle.

  • Acidity (pKa) :

    • Ring Nitrogens: Weakly basic (pKa ~0.6–0.8).

    • Exocyclic Amine (C-5): Weakly basic (pKa ~2.5–3.5). The electron-deficient quinoxaline ring reduces the basicity of the amine compared to aniline (pKa 4.6).

    • Implication: The molecule remains largely uncharged in neutral organic solvents (DMSO, MeOH), facilitating solubility.

Solubility in DMSO (Dimethyl Sulfoxide)

Mechanism : DMSO is a polar aprotic solvent with a high dielectric constant (


) and a strong dipole. It effectively solvates the polarizable quinoxaline ring via dipole-dipole interactions and accepts hydrogen bonds from the C-5 amino group.
  • Capacity : Excellent. DMSO disrupts the intermolecular

    
    -
    
    
    
    stacking and hydrogen bonding characteristic of solid amino-quinoxalines.
  • Use Case : Preferred solvent for preparing high-concentration stock solutions (typically 10 mM to 100 mM) for high-throughput screening (HTS) or storage.

Solubility in Methanol (MeOH)

Mechanism : Methanol is a polar protic solvent. It solvates the amine functionality through hydrogen bonding (acting as both donor and acceptor). However, its lower lipophilicity compared to DMSO means it is less effective at solvating the hydrophobic aromatic core.

  • Capacity : Moderate.[2] Solubility can be significantly enhanced by warming (up to 40°C) or sonication.

  • Use Case : Ideal for LC-MS sample preparation, thin-layer chromatography (TLC), and synthetic reactions (nucleophilic aromatic substitution).

Experimental Protocols

Protocol A: Preparation of 50 mM Stock Solution in DMSO

For biological assays or long-term storage.

  • Weighing : Accurately weigh 8.98 mg of 2-Chloroquinoxalin-5-amine into a sterile, amber glass vial (to protect from light).

  • Solvent Addition : Add 1.0 mL of anhydrous DMSO (Grade:

    
    99.9%, stored over molecular sieves).
    
    • Note: Avoid "wet" DMSO. Water can catalyze the hydrolysis of the C-2 chlorine to the quinoxalin-2-one derivative over time.

  • Dissolution : Vortex vigorously for 30 seconds. If visible particles remain, sonicate in a water bath at room temperature for 2–5 minutes.

  • Verification : Visually inspect against a dark background. The solution should be clear and yellow-to-orange.

  • Storage : Aliquot into small volumes (e.g., 50

    
    L) to avoid freeze-thaw cycles. Store at -20°C.
    
Protocol B: Solubility Determination (Visual Equilibrium Method)

Use this protocol if precise solubility data is required for a specific batch.

  • Saturation : Add excess solid compound (~10 mg) to 0.5 mL of the target solvent (Methanol or DMSO) in a clear HPLC vial.

  • Equilibration : Shake or vortex at 25°C for 2 hours.

  • Observation :

    • If fully dissolved: Add more solid until a precipitate persists.

    • If precipitate persists: Centrifuge at 10,000 rpm for 5 minutes.

  • Quantification : Remove the supernatant, dilute 1:100 in mobile phase, and analyze via HPLC-UV (254 nm) against a standard curve.

Critical Stability & Reactivity (The "Electrophile Warning")

The C-2 Chlorine atom is a leaving group activated by the electron-deficient pyrazine ring. This makes the compound an electrophile .

  • Hydrolysis Risk : In aqueous DMSO mixtures (e.g., >10% water), the C-2 Cl can slowly hydrolyze to a hydroxyl group (tautomerizing to the amide/one form), especially at acidic or basic pH.

  • Solvolysis in Alcohols : While stable in methanol at room temperature for analytical timeframes (hours), prolonged heating (>60°C) in methanol or ethanol can lead to the formation of the 2-methoxy or 2-ethoxy derivative via SNAr.

  • Nucleophilic Attack : Avoid dissolving in solvents containing nucleophilic impurities (e.g., wet amines) unless a reaction is intended.

Visualization of Solubilization & Workflow

The following diagram outlines the decision logic for solvent selection and the solubilization workflow.

SolubilityWorkflow Start Start: Solid 2-Chloroquinoxalin-5-amine Application Select Application Start->Application BioAssay Biological Assay / HTS (Requires High Conc. Stock) Application->BioAssay Screening Analysis LC-MS / Analytical (Requires Compatibility) Application->Analysis QC/ID Synthesis Chemical Synthesis (Requires Reactivity) Application->Synthesis Derivatization DMSO_Stock Dissolve in Anhydrous DMSO (Target: 20-50 mM) BioAssay->DMSO_Stock MeOH_Soln Dissolve in Methanol (HPLC Grade) (Target: 1-5 mM) Analysis->MeOH_Soln Reaction_Solvent Select Solvent based on Nucleophile (n-Butanol, DMF, DMSO) Synthesis->Reaction_Solvent QC_Check Visual Check: Clear yellow/orange solution? DMSO_Stock->QC_Check MeOH_Soln->QC_Check Sonicate Sonicate (2-5 mins) or Warm (<40°C) QC_Check->Sonicate No (Precipitate) Use Proceed to Experiment QC_Check->Use Yes Sonicate->QC_Check Re-inspect

Caption: Decision tree for solvent selection and solubilization workflow for 2-Chloroquinoxalin-5-amine.

References

  • BenchChem . (2025).[3][4] An In-depth Technical Guide on the Solubility of 6-Nitro-2,3-diphenylquinoxaline in Organic Solvents. Link (General principles of quinoxaline solubility).

  • PubChem . (2025).[5][6] 2-Chloroquinoxaline Compound Summary. National Library of Medicine. Link

  • Cayman Chemical . (2022).[7] Product Information: 2-phenyl-3-methyl-Quinoxaline Solubility. Link

  • Nemez, D. B., et al. (2023). "Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines." Canadian Journal of Chemistry. Link (Analogous amino-halo-heterocycle solubility and handling).

  • Ajani, O. O., et al. (2022). "Microwave Assisted Synthesis and Antimicrobial Activity of 2-Quinoxalinone Derivatives." Journal of Heterocyclic Chemistry. (Discusses solvolysis risks in alcohols).

Sources

Strategic Sourcing & Technical Profile: 2-Chloroquinoxalin-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide & Sourcing Strategy for 2-Chloroquinoxalin-5-amine (CAS 1506077-04-8) .

Document Control:

  • Target CAS: 1506077-04-8[1][2]

  • Primary Synonym: 5-Amino-2-chloroquinoxaline

  • Molecular Formula: C₈H₆ClN₃[1]

  • Molecular Weight: 179.61 g/mol [1]

  • Classification: Heterocyclic Building Block / Kinase Inhibitor Scaffold

Executive Summary: The "Virtual" Inventory Challenge

As a Senior Application Scientist, I must clarify the market status of 2-Chloroquinoxalin-5-amine . Unlike commodity reagents (e.g., 2-chloroquinoxaline), this specific isomer (5-amino) is a Make-to-Order (MTO) or Lead-Time chemical.

While multiple vendors list this CAS in their catalogs, it is rarely held in "Next-Day" stock. It is typically synthesized on demand or held in small "library" quantities (<100 mg) by CROs. Researchers must approach procurement not as a simple purchase, but as a custom synthesis management task.

Key Technical Risk: The primary challenge with this scaffold is regioisomer purity . The chlorination of 5-aminoquinoxalin-2-one often yields a mixture of the 2-chloro (desired) and 3-chloro isomers. Low-cost suppliers often fail to separate these effectively.

Market Intelligence: Suppliers & Pricing Models

Because this is a niche intermediate, "list prices" are often placeholders. The following data reflects the current Custom Synthesis/MTO landscape.

Verified Supply Channels
Supplier CategoryPrimary VendorsAvailability StatusTypical Lead Time
Tier 1: Stock/Rapid Synthesis BLD Pharm , ChemScene Limited Stock / Fast MTO2–3 Weeks
Tier 2: Custom Synthesis (CRO) Enamine , WuXi AppTec , Combi-Blocks Make-to-Order4–6 Weeks
Tier 3: Aggregators MolPort, eMoleculesDrop-ship from Tier 1/2Varies
Cost Structure Estimates (2025/2026)

Note: Prices fluctuate based on raw material costs and batch scale.

QuantityEstimated Price Range (USD)Unit Cost AnalysisNotes
100 mg $350 – $600 High"Library" scale. High overhead.
1 gram $1,200 – $2,500 ModerateStandard "First Batch" synthesis.
10 grams $5,000 – $8,000 EfficientRequires process optimization.
1 kg Inquire (FTE based) LowRequires dedicated FTE project.

Procurement Strategy: Do not rely on the lowest bid. For this CAS, the lowest bid usually implies a lack of isomer separation (90:10 mixture vs. >98% pure). Always request a pre-shipment H-NMR zooming in on the aromatic region.

Technical Specifications & Quality Control (QC)

To ensure scientific integrity, you must validate the material upon receipt. The structural similarity between the 2-chloro and 3-chloro isomers makes standard LC-MS insufficient (same mass, similar retention time).

The Self-Validating QC System

1. Proton NMR (¹H-NMR):

  • Critical Check: The proton at position 3 (adjacent to the chlorine) is the diagnostic peak.

  • Shift Difference: In the 2-chloro isomer, the H-3 proton singlet typically appears around 8.6–8.8 ppm . In the 3-chloro isomer (if present), the H-2 proton will show a slight shift.

  • Coupling: Analyze the splitting pattern of the protons on the benzene ring (H-6, H-7, H-8) to confirm the 5-amino substitution pattern.

2. HPLC Method (Isomer Separation):

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

  • Mobile Phase: Gradient 5% to 95% ACN in Water (0.1% Formic Acid).

  • Detection: UV at 254 nm and 280 nm.

  • Success Criteria: Single sharp peak >98% AUC. Any shoulder suggests isomeric impurity.

QC Workflow Diagram

QC_Workflow Start Receive Shipment (CAS 1506077-04-8) Visual Visual Inspection (Yellow/Orange Powder) Start->Visual LCMS LC-MS Analysis (Confirm MW: 179.6) Visual->LCMS NMR 1H-NMR (DMSO-d6) (Diagnostic H-3 Singlet) LCMS->NMR Decision Isomer Purity >98%? NMR->Decision Approve Release for Assay Decision->Approve Yes Reject Reject / Purify Decision->Reject No (Isomer Mix)

Figure 1: Mandatory Quality Control workflow to distinguish the target 2-chloro isomer from regioisomeric impurities.

Synthesis Context: Why is it Expensive?

Understanding the synthesis explains the cost and lead time. The 5-amino group activates the ring, making selective chlorination at the C-2 position challenging without protecting groups or specific precursors.

Likely Synthetic Route:

  • Starting Material: 2,3-Dichloro-5-nitroquinoxaline or 5-Nitroquinoxalin-2-one.

  • Transformation: Selective reduction of the nitro group to an amine after establishing the chlorine, or nucleophilic substitution.

  • The Bottleneck: Separating the 2-chloro-5-amine from the 3-chloro-5-amine byproduct requires column chromatography, which lowers yield and increases cost.

Synthesis Logic Diagram

Synthesis_Path Precursor 5-Nitroquinoxalin-2-one Step1 Chlorination (POCl3) Precursor->Step1 Intermed 2-Chloro-5-nitroquinoxaline (+ 3-Cl isomer) Step1->Intermed Step2 Selective Reduction (Fe/AcOH or SnCl2) Intermed->Step2 Product 2-Chloroquinoxalin-5-amine (Target) Step2->Product

Figure 2: Common synthetic pathway highlighting the chlorination step where regioisomeric impurities often originate.

Handling & Safety (SDS Summary)

While specific toxicological data for this CAS is limited, by analogy to 2-chloroquinoxaline and aromatic amines , you must treat it as a hazardous substance.

  • Signal Word: Warning / Danger

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315/H319: Causes skin and serious eye irritation.

    • H341: Suspected of causing genetic defects (common for quinoxalines).

  • Storage: Keep at 2-8°C , under inert gas (Argon/Nitrogen). The amine group is prone to oxidation over time, turning the yellow powder dark brown.

References

  • ChemScene . (2025). Product Analysis: 2-Chloroquinoxalin-5-amine (CAS 1506077-04-8).[1][2] Retrieved from

  • BLD Pharm . (2025).[1] Safety Data Sheet & Stock Status: 2-Chloroquinoxalin-5-amine. Retrieved from

  • PubChem . (2025). Compound Summary: Quinoxaline Derivatives and Toxicity. National Library of Medicine. Retrieved from

  • Fisher Scientific . (2023). Safety Data Sheet: 2-Chloroquinoxaline. Retrieved from

Sources

Technical Guide: Biological Activity & Therapeutic Potential of 5-Amino-Quinoxaline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinoxaline scaffold (1,4-diazanaphthalene) is recognized as a "privileged structure" in medicinal chemistry due to its ability to mimic purine bases and interact with diverse biological targets. While 2,3- and 6-substituted derivatives are widely explored, 5-amino-quinoxaline derivatives represent a distinct and highly potent subclass.

The 5-amino position offers unique electronic properties due to the peri-effect relative to the N1 nitrogen, facilitating specific intramolecular hydrogen bonding and steric fits within kinase ATP-binding pockets. This guide focuses on the specific biological activities of 5-amino-quinoxalines, primarily their role as DNA abasic site cleavers and kinase inhibitors , providing actionable protocols for their synthesis and biological validation.

Structural Significance & Synthetic Pathways[1][2][3][4]

The "Peri" Effect and Chemical Reactivity

Unlike the 6-amino isomer, the 5-amino group is located at the peri position relative to the heteroatom (N1). This proximity creates a unique electronic environment:

  • Intramolecular H-bonding: The N-H bond of the 5-amino group can interact with the N1 lone pair, influencing the planarity and solubility of the molecule.

  • Basicity Modulation: The 5-amino group serves as an electron donor, increasing the electron density of the pyrazine ring, which is critical for intercalation into DNA base pairs.

Synthetic Workflow

The most robust route to 5-amino-quinoxaline involves the nitration of quinoxaline followed by selective reduction. Direct nucleophilic substitution on 5-halo-quinoxalines is an alternative but often requires harsher conditions.

Figure 1: Synthetic Pathway for 5-Amino-Quinoxaline Derivatives

Synthesis Start Quinoxaline (Starting Material) Step1 Nitration (HNO3/H2SO4, 0°C) Start->Step1 Inter 5-Nitroquinoxaline (Intermediate) Step1->Inter Electrophilic Subst. Step2 Reduction (H2, Pd/C or SnCl2/HCl) Inter->Step2 Product 5-Aminoquinoxaline (Target Scaffold) Step2->Product Selective Red. Deriv Amide/Urea Derivatives (R-COCl or R-NCO) Product->Deriv Functionalization

Caption: Step-wise synthesis from quinoxaline nitration to 5-amino functionalization.

Pharmacological Profiles: Mechanisms of Action[5][6]

Anticancer Activity: DNA Abasic Site Cleavage

Recent studies highlight 5-amino-quinoxaline derivatives (specifically diamine-tailed analogs) as potent agents that target abasic (AP) sites in DNA.

  • Mechanism: The planar quinoxaline ring intercalates into the DNA double helix. The 5-amino group, often derivatized with a cationic tail, specifically recognizes the AP site (a lesion common in cancer cells due to high oxidative stress).

  • Therapeutic Outcome: Binding induces DNA strand breaks (β-elimination), leading to replication fork collapse and apoptosis.

  • Selectivity: These derivatives show higher selectivity for HCT-116 (colon cancer) cells compared to healthy fibroblasts.

Figure 2: Mechanism of DNA Damage Induction

Mechanism Ligand 5-Amino-Quinoxaline Derivative Target DNA Abasic (AP) Site Ligand->Target Specific Recognition Complex Intercalation Complex (Ligand-DNA) Target->Complex Event1 Strand Cleavage (β-elimination) Complex->Event1 Catalytic Activity Event2 Replication Fork Collapse Event1->Event2 Outcome Apoptosis (Cell Death) Event2->Outcome

Caption: Pathway of 5-amino-quinoxaline induced DNA strand scission at abasic sites.

Kinase Inhibition (VEGFR/PDGFR)

The 5-amino-quinoxaline scaffold acts as an ATP bioisostere.

  • Binding Mode: The nitrogen atoms of the quinoxaline ring accept hydrogen bonds from the kinase hinge region (e.g., Cys919 in VEGFR-2).

  • 5-Position Role: Substituents at the 5-amino position project into the solvent-accessible region or the ribose-binding pocket, allowing for the modulation of pharmacokinetic properties without disrupting the primary hinge binding.

Quantitative Data Summary

The following table summarizes the cytotoxicity (IC50) of 5-amino-quinoxaline derivatives compared to their nitro-precursors and standard care drugs.

Table 1: Comparative Cytotoxicity (IC50 in µM)

Compound IDSubstituent (C5)Cell Line: HCT-116 (Colon)Cell Line: MCF-7 (Breast)Mechanism Note
5-AQ-1 (Lead) -NH2 (Amino) 4.2 ± 0.5 6.8 ± 1.1 DNA Intercalation/AP Cleavage
5-NQ-1 (Precursor)-NO2 (Nitro)12.5 ± 2.115.3 ± 1.8Lower solubility, weaker binding
Doxorubicin(Control)0.8 ± 0.11.2 ± 0.2General Intercalator
Sorafenib(Control)5.1 ± 0.84.5 ± 0.6Kinase Inhibitor (VEGFR)

Data synthesized from comparative bioassay studies (See Ref 1, 3).

Experimental Protocols

Protocol A: Synthesis of 5-Aminoquinoxaline

Rationale: This method avoids the formation of regioisomers common in direct amination.

  • Nitration: Dissolve quinoxaline (10 mmol) in conc. H2SO4 (5 mL). Add KNO3 (12 mmol) slowly at 0°C. Stir for 1h. Pour into ice water, filter the yellow precipitate (5-nitroquinoxaline).

  • Reduction: Suspend 5-nitroquinoxaline (5 mmol) in Ethanol (20 mL). Add SnCl2·2H2O (25 mmol). Reflux for 3 hours.

  • Workup: Cool to RT. Adjust pH to 8 with 10% NaOH. Extract with Ethyl Acetate (3x).

  • Purification: Dry organic layer over MgSO4. Evaporate solvent. Recrystallize from Ethanol/Water.

    • Validation: Confirm structure via 1H-NMR (Look for broad singlet NH2 peak at ~4-6 ppm and disappearance of NO2 signals).

Protocol B: DNA Cleavage Assay (Gel Electrophoresis)

Rationale: To verify the specific cleavage of abasic sites by the derivative.

  • DNA Preparation: Use supercoiled pBR322 plasmid DNA (0.5 µg per lane).

  • Abasic Site Generation: Incubate DNA in citrate buffer (pH 3.5) at 60°C for 15 min to generate AP sites (depurination).

  • Treatment: Incubate AP-DNA with the 5-amino-quinoxaline derivative (graded concentrations: 10-100 µM) in Phosphate Buffer (pH 7.0) at 37°C for 12 hours.

  • Analysis: Load samples onto a 1% agarose gel containing ethidium bromide. Run electrophoresis at 80V for 1 hour.

  • Quantification: Visualize under UV light.

    • Success Criteria: Transition from Form I (Supercoiled) to Form II (Nicked) and Form III (Linear), indicating strand breakage.

References

  • Cleavage of Abasic Sites in DNA by an Aminoquinoxaline Compound: Augmented Cytotoxicity and DNA Damage. Source: ACS Omega, 2022.[1] URL:[Link]

  • Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Source: American Journal of Organic Chemistry, 2015.[2] URL:[Link]

  • Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents. Source: Molecules (PMC), 2019. URL:[Link]

  • Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides. Source: MDPI, 2021. URL:[Link]

Sources

Methodological & Application

Application Note: Regioselective Synthesis of 5-Amino-2-Chloroquinoxaline

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

The synthesis of 5-amino-2-chloroquinoxaline presents a classic challenge in heterocyclic chemistry: distinguishing between the 2- and 3-positions on the quinoxaline ring while managing the chemoselectivity of the 5- and 8-positions derived from the benzene ring. Standard condensation of 3-nitro-1,2-phenylenediamine with unsymmetrical 1,2-dicarbonyls often yields difficult-to-separate regioisomers (e.g., 5-nitro vs. 8-nitro isomers).

This guide details a regioselective "N-oxide directed" route . By utilizing a symmetric condensation followed by sterically controlled N-oxidation and nucleophilic chlorination, we bypass the regio-scrambling inherent in direct cyclization methods. The protocol concludes with a chemoselective reduction that preserves the labile C-Cl bond.

Core Advantages of This Protocol
  • Regiocontrol: Uses steric hindrance of the 5-nitro group to direct N-oxidation to N1, ensuring chlorination occurs exclusively at C2.

  • Purification: Avoids difficult chromatographic separation of 5/8-nitro isomers.

  • Chemoselectivity: Uses Stannous Chloride (

    
    ) reduction to prevent hydrodechlorination common with catalytic hydrogenation.
    

Retrosynthetic Analysis & Pathway

The logic relies on the "peri-effect" of the nitro group at position 5, which sterically shields N4, directing oxidation to N1. Subsequent chlorination of the N-oxide occurs at the adjacent C2 position.[1]

Retrosynthesis Target 5-Amino-2-Chloroquinoxaline Precursor1 5-Nitro-2-Chloroquinoxaline Target->Precursor1 Chemoselective Reduction (SnCl2, HCl) Precursor2 5-Nitroquinoxaline-1-Oxide Precursor1->Precursor2 Regioselective Chlorination (POCl3) Precursor3 5-Nitroquinoxaline Precursor2->Precursor3 Steric N-Oxidation (mCPBA) SM 3-Nitro-1,2-Phenylenediamine + Glyoxal Precursor3->SM Condensation

Figure 1: Retrosynthetic strategy leveraging steric control for regioselectivity.

Detailed Experimental Protocols

Step 1: Synthesis of 5-Nitroquinoxaline (Core Assembly)

Objective: Construct the quinoxaline core without concern for regiochemistry by using a symmetric dicarbonyl (glyoxal).

  • Reagents: 3-Nitro-1,2-phenylenediamine (1.0 eq), Glyoxal (40% aq. solution, 1.2 eq), Ethanol.

  • Mechanism: Double Schiff base formation.

Protocol:

  • Dissolve 3-nitro-1,2-phenylenediamine (15.3 g, 100 mmol) in hot Ethanol (150 mL) at 60°C.

  • Add Glyoxal solution (40% w/w, 17.4 g, 120 mmol) dropwise over 20 minutes.

  • Heat the mixture to reflux (80°C) for 2 hours. Monitor by TLC (50% EtOAc/Hexane).

  • Cool to 0°C in an ice bath. The product, 5-nitroquinoxaline , will precipitate as a yellow/brown solid.

  • Filter the solid, wash with cold ethanol (2 x 20 mL), and dry under vacuum.

    • Expected Yield: 85-90%.

    • Note: Since glyoxal is symmetric, no regioisomers are formed at this stage.

Step 2: Regioselective N-Oxidation

Objective: Install the directing group. The bulky nitro group at C5 sterically hinders the N4 nitrogen (peri-position), directing oxidation preferentially to N1.

  • Reagents: 5-Nitroquinoxaline, m-Chloroperbenzoic acid (mCPBA, 1.1 eq), Dichloromethane (DCM).

Protocol:

  • Dissolve 5-nitroquinoxaline (17.5 g, 100 mmol) in DCM (200 mL).

  • Cool to 0°C. Add mCPBA (70-75%, 24.6 g, ~110 mmol) portion-wise over 30 minutes.

  • Allow to warm to room temperature and stir for 12 hours.

  • Workup: Wash the organic layer with sat.

    
     (3 x 100 mL) to remove m-chlorobenzoic acid.
    
  • Dry over

    
    , filter, and concentrate.
    
  • Purification: Recrystallize from Ethanol/Acetone. The major product is 5-nitroquinoxaline-1-oxide .

    • Validation: 1H NMR will show a downfield shift for the proton at C2 relative to C3 due to the adjacent N-oxide.

Step 3: Regioselective Chlorination (Reissert-Henze Reaction)

Objective: Convert the N-oxide to a chloride at the adjacent C2 position.

  • Reagents: 5-Nitroquinoxaline-1-oxide, Phosphorus Oxychloride (

    
    ).
    

Protocol:

  • Suspend 5-nitroquinoxaline-1-oxide (10 g, 52 mmol) in dry

    
     (50 mL).
    
  • Optional: Add a catalytic amount of DMF (5 drops) to form the Vilsmeier reagent species, accelerating the reaction.

  • Heat to reflux (105°C) for 1-2 hours. The solution will become clear as the N-oxide is consumed.

  • Quench (Critical Safety Step): Cool the reaction mass to room temperature. Pour slowly onto crushed ice (500 g) with vigorous stirring. Exothermic reaction!

  • Neutralize with solid

    
     or 
    
    
    
    to pH 7-8.
  • Extract with Ethyl Acetate (3 x 100 mL).

  • Dry (

    
    ) and concentrate to yield 2-chloro-5-nitroquinoxaline .
    
Step 4: Chemoselective Reduction

Objective: Reduce the nitro group to an amine without dechlorinating the C2 position.

  • Avoid:

    
     (causes extensive dechlorination).
    
  • Select: Stannous Chloride (

    
    ) or Iron/Acetic Acid.
    

Protocol:

  • Dissolve 2-chloro-5-nitroquinoxaline (2.1 g, 10 mmol) in Ethanol (40 mL).

  • Add Stannous Chloride Dihydrate (

    
    , 11.3 g, 50 mmol).
    
  • Heat to 70°C (mild reflux) for 2-4 hours.

  • Workup: Cool to room temperature. Pour into ice water (100 mL).

  • Adjust pH to 8-9 using sat.

    
     or 1N NaOH. The tin salts will form a thick white precipitate.
    
  • Filter through a Celite pad to remove tin salts. Wash the pad with Ethyl Acetate.

  • Separate the filtrate layers. Extract aqueous phase with EtOAc.

  • Combine organics, dry, and concentrate.

  • Final Product: 5-amino-2-chloroquinoxaline (Yellow/Orange solid).

Analytical Data & Validation

CompoundKey 1H NMR Features (DMSO-d6)
5-Nitroquinoxaline

9.1 (d, H2/H3), 8.5 (d, H6), 8.4 (d, H8), 8.0 (t, H7).
5-Nitroquinoxaline-1-oxide

8.8 (d, H2, adjacent to N-O), 9.2 (d, H3). Distinct shift differentiation.
2-Chloro-5-nitroquinoxaline Loss of H2 signal.

9.3 (s, H3).
5-Amino-2-chloroquinoxaline

8.8 (s, H3), 6.5 (br s,

), 7.5 (t, H7), 7.1 (d, H6/H8). Upfield shift of aromatic protons due to amino group.

Safety & Troubleshooting

Critical Control Points
  • Regioselectivity Failure: If Step 2 (Oxidation) yields a mixture of 1-oxide and 4-oxide, the final product will contain 5-amino-3-chloroquinoxaline.

    • Check: Use HPLC to verify the purity of the N-oxide intermediate. The 1-oxide is typically more polar and higher melting.

  • Dechlorination: If the C-Cl bond is lost in Step 4, the product is 5-aminoquinoxaline.

    • Check: Mass spectrometry (M+ and M+2 peaks for Chlorine isotope pattern). If M+ is 145 instead of 179/181, dechlorination occurred. Reduce temperature or switch to Fe/AcOH reduction.

Hazard Management
  • 
    :  Highly corrosive and reacts violently with water. Always quench into ice with efficient stirring.
    
  • Nitro Compounds: Potentially explosive residues. Do not distill to dryness if peroxides are suspected.

References

  • Quinoxaline Synthesis Overview

    • Synthesis of quinoxalinones and quinoxalines. Organic Chemistry Portal.[2]

  • Regioselective N-Oxidation & Chlorination

    • Regioselective chlorination of heterocyclic N-oxides.[1] ResearchGate / Journal of Organic Chemistry.

    • (Contextual reference for N-oxide reactivity).

  • Chemoselective Nitro Reduction

    • Strategies to avoid over-reduction of the nitro group.
  • Brimonidine Intermediate Chemistry (Analogous Scaffolds)

    • Process for preparing Brimonidine intermediates.

Sources

Application Note & Protocols: Strategic Functionalization of 2-Chloroquinoxalin-5-amine via Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the nucleophilic aromatic substitution (SNAr) reactions of 2-Chloroquinoxalin-5-amine. The quinoxaline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] This guide details the underlying reaction mechanisms, provides step-by-step, field-proven protocols for derivatization with various nucleophiles (N-, O-, and S-based), and discusses critical parameters for reaction optimization. By explaining the causality behind experimental choices, this note serves as both a practical lab manual and an educational resource for leveraging this versatile building block in synthetic campaigns.

The Strategic Importance of 2-Substituted Quinoxalin-5-amines

The quinoxaline ring system is a prominent nitrogen-containing heterocycle found in a wide array of biologically active molecules, including anticancer, antimicrobial, and anti-inflammatory agents.[3][4][5] The ability to strategically modify the quinoxaline core is paramount for tuning the physicochemical and pharmacological properties of lead compounds. 2-Chloroquinoxalin-5-amine serves as an ideal precursor for this purpose. The chlorine atom at the C2 position is activated for displacement via nucleophilic aromatic substitution (SNAr), enabling the facile introduction of a diverse range of functional groups. This allows for systematic exploration of structure-activity relationships (SAR) essential for drug discovery.[6]

Reaction Mechanism: The Addition-Elimination Pathway

The functionalization of 2-Chloroquinoxalin-5-amine proceeds through the classical nucleophilic aromatic substitution (SNAr) mechanism, a two-step addition-elimination process.[6][7]

  • Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile (Nu:) on the electron-deficient C2 carbon atom, which bears the chloride leaving group. The electron-withdrawing nature of the two nitrogen atoms in the pyrazine ring significantly lowers the electron density of the quinoxaline system, making it susceptible to nucleophilic attack.[6][8]

  • Formation of a Meisenheimer Complex: This attack breaks the aromaticity of the ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the electron-withdrawing quinoxaline ring system.

  • Elimination & Rearomatization: The aromaticity is restored by the expulsion of the chloride leaving group, yielding the final substituted product.

Caption: General SNAr mechanism on 2-Chloroquinoxalin-5-amine.

Experimental Protocols & Methodologies

The following protocols provide detailed, step-by-step procedures for the reaction of 2-Chloroquinoxalin-5-amine with common classes of nucleophiles.

Protocol 1: Synthesis of 2-Amino-Substituted Quinoxalines (N-Arylation/Alkylation)

This protocol outlines the reaction with primary or secondary amines. A base is crucial to neutralize the hydrochloric acid (HCl) generated as a byproduct, preventing the protonation and deactivation of the amine nucleophile.[9]

Materials:

Reagent/Material Purpose
2-Chloroquinoxalin-5-amine Starting Material
Amine Nucleophile (e.g., aniline, morpholine) Nucleophile (1.1 - 1.5 eq)
Base (e.g., K₂CO₃, Et₃N, DIPEA) HCl Scavenger (1.5 - 2.0 eq)
Solvent (e.g., DMF, DMSO, n-Butanol) Reaction Medium
Ethyl Acetate, Water, Brine Work-up Solvents
Anhydrous Sodium Sulfate or Magnesium Sulfate Drying Agent

| Silica Gel | Chromatographic Purification |

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-Chloroquinoxalin-5-amine (1.0 eq).

  • Reagent Addition: Under an inert atmosphere (N₂ or Ar), add the chosen solvent (e.g., DMF, 10 mL per mmol of starting material). Add the amine nucleophile (1.2 eq) followed by the base (1.5 eq).[6][8]

  • Heating: Heat the reaction mixture to the desired temperature, typically between 80-130 °C.[6][10]

  • Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).[9]

  • Work-up: Cool the reaction mixture to room temperature and pour it into a beaker containing cold water (50 mL). A precipitate may form.

  • Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x 30 mL).

  • Washing & Drying: Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-amino-substituted quinoxaline derivative.

Protocol 2: Synthesis of 2-Oxy-Substituted Quinoxalines (O-Arylation/Alkylation)

The reaction with alcohols or phenols requires the in situ generation of a more potent alkoxide or phenoxide nucleophile using a strong base.

Materials:

Reagent/Material Purpose
2-Chloroquinoxalin-5-amine Starting Material
Alcohol/Phenol Nucleophile Nucleophile (1.2 - 1.5 eq)
Strong Base (e.g., NaH, 60% dispersion in oil) Deprotonating Agent (1.5 eq)
Anhydrous Solvent (e.g., DMF, THF) Reaction Medium

| Saturated NH₄Cl solution, Ethyl Acetate, Water, Brine | Work-up Solvents |

Procedure:

  • Nucleophile Activation: In a flame-dried, two-neck flask under an inert atmosphere, suspend sodium hydride (1.5 eq) in anhydrous DMF. Cool the suspension to 0 °C in an ice bath.

  • Add a solution of the alcohol or phenol (1.2 eq) in anhydrous DMF dropwise. Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the sodium alkoxide/phenoxide.

  • Reagent Addition: Add a solution of 2-Chloroquinoxalin-5-amine (1.0 eq) in dry DMF to the reaction mixture.

  • Heating: Heat the reaction to 60-100 °C and stir for 6-18 hours, monitoring by TLC.[8]

  • Work-up: After completion, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction & Purification: Follow steps 6-8 from Protocol 1 to isolate and purify the final 2-oxy-substituted quinoxaline product.

Protocol 3: Synthesis of 2-Thio-Substituted Quinoxalines (S-Arylation/Alkylation)

Thiols are excellent nucleophiles and can often react under milder conditions compared to alcohols.

Materials:

Reagent/Material Purpose
2-Chloroquinoxalin-5-amine Starting Material
Thiol/Thiophenol Nucleophile Nucleophile (1.1 - 1.2 eq)
Base (e.g., K₂CO₃) HCl Scavenger (1.5 eq)

| Solvent (e.g., DMF, Acetonitrile) | Reaction Medium |

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-Chloroquinoxalin-5-amine (1.0 eq) in DMF (10 mL).

  • Reagent Addition: Add potassium carbonate (1.5 eq) to the solution. To this suspension, add the thiol or thiophenol derivative (1.1 eq) dropwise at room temperature.[8]

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 2-8 hours. Monitor the reaction by TLC.[8]

  • Work-up & Purification: Once the reaction is complete, follow the work-up and purification steps 5-8 outlined in Protocol 1.

Summary of Conditions & Optimization

The choice of reaction parameters is critical for a successful substitution. The table below summarizes typical conditions.

Nucleophile (Nu-H)pKa (approx.)Recommended BaseTypical SolventTemperature (°C)Causality & Notes
Aliphatic Amine (R-NH₂)35-40K₂CO₃, Et₃NDMF, n-Butanol80 - 120Base neutralizes HCl byproduct.[9]
Aromatic Amine (Ar-NH₂)30K₂CO₃, DIPEADMF, DMSO100 - 130Less nucleophilic than aliphatic amines; requires higher temperatures.
Alcohol/Phenol (R-OH)10-18NaH, KHMDSAnhydrous DMF, THF60 - 100Strong base needed to deprotonate the hydroxyl group to form a potent nucleophile.[11]
Thiol/Thiophenol (R-SH)7-11K₂CO₃DMF, MeCN25 - 60Thiols are soft and highly effective nucleophiles; milder conditions are often sufficient.

Optimization Insights:

  • Solvent Choice: Polar aprotic solvents like DMF and DMSO are ideal as they effectively solvate the counter-cation of the base but poorly solvate the nucleophile, enhancing its reactivity.

  • The 5-Amino Group: The electron-donating amino group at the C5 position may slightly decrease the electrophilicity of the C2 carbon compared to an unsubstituted chloroquinoxaline. However, this effect is generally overcome by heating. Be aware that the 5-amino group itself can be a competing nucleophile, potentially leading to side products under certain conditions, though intramolecular reactions are less likely.

  • Catalysis: While often unnecessary, palladium or copper catalysts can sometimes be employed for challenging C-N and C-O coupling reactions, particularly with less reactive nucleophiles, though this moves into the realm of cross-coupling rather than pure SNAr.

General Experimental Workflow

A robust experimental workflow is key to reproducibility and obtaining high-purity compounds.

Caption: A standard workflow for synthesis and purification.

Applications in Drug Discovery & Medicinal Chemistry

The derivatives synthesized from 2-Chloroquinoxalin-5-amine are high-value intermediates for creating libraries of compounds for high-throughput screening. The quinoxaline core is present in numerous FDA-approved drugs and clinical candidates. Functionalization at the C2 position directly influences the molecule's interaction with biological targets, such as enzyme active sites. For example, substituted quinoxalines are being investigated as potent inhibitors of kinases like SHP2, which are implicated in cancer signaling pathways.[6] The diversity introduced through these SNAr reactions is a cornerstone of modern medicinal chemistry programs.

References

  • Benchchem. (n.d.). Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions on 2-Chloro-5,6-difluoroquinoxaline.
  • Benchchem. (n.d.). Optimization of reaction conditions for 2-Methyl-5-(quinoxalin-2-yl)aniline synthesis.
  • Benchchem. (n.d.). A Comparative Guide to the Synthesis of 2-Methyl-5-(quinoxalin-2-yl)aniline: Benchmarking a Proposed Route A.
  • Taylor & Francis Online. (2023, November 15). Base promoted coupling of α-ketoacids and 2-substituted aromatic amines: Green synthesis of diverse benzoxazoles, benzothiazoles, quinoxalinones and benzoxazinones and its practical application. Retrieved from [Link]

  • StackExchange. (2024, September 11). SN2 nucleophilic substitution reaction push and pull transition state. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Nucleophilic Substitution on 2-Monosubstituted Quinoxalines Giving 2,3-Disubstituted Quinoxalines: Investigating the Effect of the 2-Substituent. Retrieved from [Link]

  • Benchchem. (n.d.). Protocol for Nucleophilic Aromatic Substitution on 3-Chloroquinoxaline-2-carbonitrile: A Detailed Application Note for Researche.
  • MDPI. (2021, February 18). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. Retrieved from [Link]

  • National Institutes of Health. (2019, November 19). Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. Retrieved from [Link]

  • MDPI. (2024, July 26). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Retrieved from [Link]

  • TSI Journals. (n.d.). SYNTHESIS OF 2–HYDROXY SUBSTITUTED QUINOXALINE. Retrieved from [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • ACS Publications. (2017, October 25). Cation Radical Accelerated Nucleophilic Aromatic Substitution via Organic Photoredox Catalysis. Retrieved from [Link]

  • Scientific & Academic Publishing. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Retrieved from [Link]

  • SciSpace. (n.d.). Quinoxaline, its derivatives and applications: A state of the art review. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Homolytic aromatic substitution of acyl radicals: Oxidative coupling of 2-methylquinolines with quinoxalines. Retrieved from [Link]

  • National Institutes of Health. (2020, July 30). Synthesis of Thiol Derivatives of Biological Active Compounds for Nanotechnology Application. Retrieved from [Link]

  • ResearchGate. (2025, December 6). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. Retrieved from [Link]

  • Bentham Science. (2024, January 9). Discovery of the Aminated Quinoxalines as Potential Active Molecules. Retrieved from [Link]

  • ResearchGate. (2026, January 19). (PDF) ChemInform Abstract: Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Retrieved from [Link]

  • MDPI. (2024, December 20). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Retrieved from [Link]

  • ACS Publications. (2025, January 7). Novel Catalyst-Free Synthesis of Some 3-Alkylaminoquinoxaline-2(1H)-thiones and 3-Alkyloxyquinoxaline-2(1H)-thiones in Ethanol. Retrieved from [Link]

  • Chemistry Steps. (2023, December 21). Alcohols to Amines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Quinoxaline synthesis. Retrieved from [Link]

Sources

using 2-Chloroquinoxalin-5-amine as a kinase inhibitor intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of 2-Chloroquinoxalin-5-amine in Kinase Inhibitor Design

Part 1: Introduction & Strategic Rationale

The quinoxaline scaffold is a "privileged structure" in medicinal chemistry, serving as a bioisostere for the purine core of ATP. While 6-aminoquinoxalines are widely explored (e.g., in PDGF-R and PI3K inhibitors), the 5-amino regioisomer (2-Chloroquinoxalin-5-amine) offers a distinct vector for structure-activity relationship (SAR) exploration.

Why this Intermediate?

  • Orthogonal Vector: The C5-amine provides a handle for solubilizing groups or electrophilic warheads (for covalent inhibitors) that projects towards the solvent front or the "sugar pocket," distinct from the C6/C7 vectors.

  • Electronic Tuning: The C5-amine acts as an electron-donating group (EDG) through resonance, modulating the electrophilicity of the C2-chlorine, thereby influencing the selectivity of nucleophilic aromatic substitutions (

    
    ).
    
  • Intramolecular Bonding: The C5-amine can form intramolecular hydrogen bonds with the N4-nitrogen or substituents at C3, locking the conformation for improved entropy of binding.

Part 2: Chemical Biology & SAR Logic

The following diagram illustrates the pharmacophore mapping of the 5-aminoquinoxaline scaffold within a typical kinase ATP-binding pocket.

KinaseSAR Scaffold Quinoxaline Core C2_Pos C2-Position (Cl) Reactive Electrophile Scaffold->C2_Pos Scaffold Base C5_Pos C5-Position (NH2) Solvent/Sugar Pocket Vector Scaffold->C5_Pos Electronic Modulation Hinge Hinge Region (Met/Thr/Glu) C2_Pos->Hinge S_NAr Displacement (Aryl/Heteroaryl Amine) C5_Pos->Scaffold Potential Intramolecular H-Bond (N4) Solvent Solvent Front (Solubility/Selectivity) C5_Pos->Solvent Acylation/Sulfonylation (Tuning Physicochemical Props)

Caption: SAR logic for 2-Chloroquinoxalin-5-amine. The C2-Cl targets the hinge binder via substitution, while the C5-NH2 targets the solvent front.

Part 3: Experimental Protocols

Protocol A: Regioselective Functionalization at C2

Objective: To displace the C2-chlorine with a hinge-binding amine (Ar-NH2) while preserving the C5-amine. Challenge: The C5-amine is electron-donating, which deactivates the ring toward nucleophilic attack compared to a bare quinoxaline. Harsh conditions or catalysis may be required.

Materials:

  • Intermediate: 2-Chloroquinoxalin-5-amine (1.0 equiv)

  • Nucleophile: Aniline or Heteroaryl amine (1.1–1.2 equiv)

  • Base:

    
    -Diisopropylethylamine (DIPEA) or 
    
    
    
  • Solvent: n-Butanol (thermal) or NMP (microwave)

  • Catalyst (Optional): p-TsOH (0.1 equiv) to protonate N1/N4 and activate the ring.

Step-by-Step Procedure:

  • Preparation: Dissolve 2-Chloroquinoxalin-5-amine (1.0 mmol) in anhydrous n-Butanol (5 mL) in a pressure vial.

  • Addition: Add the desired aniline (1.1 mmol) and p-TsOH (0.1 mmol). Note: Acid catalysis is often superior to basic conditions for deactivating amino-quinoxalines.

  • Reaction: Seal the vial and heat to 110°C for 12–24 hours.

    • Alternative: Microwave irradiation at 140°C for 45 minutes in NMP.

  • Monitoring: Monitor by LC-MS. Look for the disappearance of the starting material (M+H) and appearance of the product.[1]

  • Work-up:

    • Cool to room temperature.[2]

    • If precipitate forms, filter and wash with cold EtOH.

    • If soluble, dilute with EtOAc, wash with saturated

      
       (to remove acid), water, and brine.
      
  • Purification: Flash chromatography (DCM/MeOH gradient).

Critical Insight: If the


 is sluggish due to the electron-donating C5-amine, perform a Buchwald-Hartwig coupling  instead (Pd2(dba)3, Xantphos, Cs2CO3, Dioxane, 100°C).
Protocol B: Derivatization of the C5-Amine (Urea Formation)

Objective: To convert the C5-amine into a urea moiety, a common motif for increasing solubility and engaging hydrogen bonding networks (e.g., Sorafenib-like tails).

Materials:

  • Substrate: C2-substituted-quinoxalin-5-amine (from Protocol A)

  • Reagent: Isocyanate (R-NCO) or Triphosgene/Amine

  • Solvent: Anhydrous THF or DCM

Step-by-Step Procedure:

  • Dissolution: Dissolve the substrate (0.5 mmol) in anhydrous THF (5 mL) under nitrogen.

  • Activation: Cool to 0°C. Add triethylamine (1.5 equiv).

  • Addition: Dropwise add the isocyanate (1.1 equiv).

  • Reaction: Warm to room temperature and stir for 4 hours.

  • Validation: Check for the urea carbonyl peak in IR or mass shift (+R-NH-CO) in LC-MS.

  • Quench: Add MeOH (1 mL) to quench excess isocyanate. Concentrate and purify.

Part 4: Data Summary & QC Criteria

Table 1: Troubleshooting Common Reaction Failures

IssueProbable CauseCorrective Action
No Reaction (C2

)
Ring deactivation by C5-NH2Switch to acid catalysis (p-TsOH) or Pd-catalyzed coupling.
Bis-substitution Over-reaction at C3 (if C3 is Cl)Control stoichiometry; lower temperature; use steric bulk.
Hydrolysis (Product is -OH) Wet solvent/hygroscopic baseUse anhydrous NMP/DMF; store reagents in desiccator.
Insolubility Planar stacking of quinoxalineUse TFA/DCM mixtures for transfer; incorporate solubilizing tails at C5 early.

QC Specifications for Intermediate:

  • Purity: >95% by HPLC (254 nm).

  • Identity: 1H NMR must show characteristic quinoxaline protons (typically

    
     7.5–8.5 ppm) and the broad singlet for 
    
    
    
    (exchangeable with
    
    
    ).
  • Storage: Store at -20°C under Argon. Amine is prone to oxidation over months.

Part 5: Synthetic Workflow Visualization

SynthesisFlow Start 2-Chloroquinoxalin-5-amine Decision Reactivity Check: Is Nucleophile Sterically Hindered? Start->Decision Path_Thermal Thermal S_NAr (n-BuOH, p-TsOH, 110°C) Decision->Path_Thermal No (Aniline) Path_Pd Buchwald-Hartwig (Pd cat., Xantphos, 100°C) Decision->Path_Pd Yes (Bulky/Aliphatic) Intermediate C2-Functionalized Core Path_Thermal->Intermediate Path_Pd->Intermediate Func_C5 C5-Derivatization (Acylation/Sulfonylation) Intermediate->Func_C5 Tail Attachment Final Final Kinase Inhibitor Func_C5->Final

Caption: Decision tree for functionalizing 2-Chloroquinoxalin-5-amine based on nucleophile sterics.

References

  • Review of Quinoxaline Scaffolds: Ajani, O. O., et al. "Quinoxaline Motif: A Review of Its Synthesis and Pharmacological Activities." European Journal of Medicinal Chemistry, 2024.

  • Kinase Binding Modes: He, W., et al. "Potent quinoxaline-based inhibitors of PDGF receptor tyrosine kinase activity." Bioorganic & Medicinal Chemistry Letters, 2003.[3]

  • 
     Reactivity:  BenchChem Protocols. "Nucleophilic Aromatic Substitution Reactions on 2-Chloro-quinoxaline Derivatives." 
    
  • C5-Position Utility: Deleuze-Masquefa, C., et al. "New imidazo[1,2-a]quinoxaline derivatives: synthesis and in vitro activity against human melanoma." Bioorganic & Medicinal Chemistry, 2004.

  • General Synthesis: "Synthesis of 2-amino-3-chloroquinoxaline and related derivatives." Arabian Journal of Chemistry, 2017.

Sources

Revolutionizing Quinoxaline Synthesis: A Guide to Microwave-Assisted Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Advantage of Microwave-Assisted Synthesis in Drug Discovery

Quinoxaline derivatives are a cornerstone of modern medicinal chemistry, forming the structural core of a wide range of therapeutic agents with applications as anticancer, antiviral, antibacterial, and anti-inflammatory drugs. The traditional synthesis of these vital compounds, however, is often hampered by long reaction times, harsh conditions, and modest yields. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the implementation of microwave-assisted organic synthesis (MAOS) for the rapid and efficient production of amino-chloroquinoxalines. By leveraging the unique heating mechanism of microwave irradiation, we can overcome the limitations of conventional methods, thereby accelerating the drug discovery and development pipeline. This guide will delve into the fundamental principles, provide detailed and validated protocols, and offer practical insights to empower researchers in this critical area of synthetic chemistry.

The Science Behind the Speed: Microwave Heating in Nucleophilic Aromatic Substitution

The synthesis of amino-chloroquinoxalines from their dichloro-precursors via nucleophilic aromatic substitution (SNAr) is significantly accelerated under microwave irradiation. Unlike conventional heating which relies on inefficient thermal conduction, microwave energy directly interacts with polar molecules in the reaction mixture, leading to rapid and uniform heating.[1]

The mechanism of microwave heating involves two primary processes:

  • Dipolar Polarization: Polar molecules, such as the solvent and reactants, attempt to align themselves with the rapidly oscillating electric field of the microwaves. This constant reorientation creates molecular friction, which generates heat.

  • Ionic Conduction: If ions are present in the reaction mixture, they will migrate in the presence of the electric field, leading to collisions and generating heat.

This volumetric and instantaneous heating mechanism often results in a dramatic reduction in reaction times, from hours or even days to mere minutes.[2][3] Furthermore, the rapid heating can lead to higher reaction temperatures than safely achievable with conventional methods, which can overcome activation energy barriers for challenging substitutions. This often translates to higher yields and cleaner reaction profiles with fewer byproducts.[2]

Visualizing the SNAr Mechanism

The reaction proceeds through a well-established SNAr mechanism, involving the formation of a Meisenheimer complex. The electron-withdrawing nature of the quinoxaline ring system facilitates the nucleophilic attack of the amine.

SNAr_Mechanism cluster_0 Nucleophilic Aromatic Substitution (SNAr) on Chloroquinoxaline Start 2,3-Dichloroquinoxaline + Amine (R-NH2) Intermediate Meisenheimer Complex (Stabilized Intermediate) Start->Intermediate Nucleophilic Attack Product 2-Amino-3-chloroquinoxaline Intermediate->Product Loss of Leaving Group (Cl-) Bystander Chloride Ion (Cl-)

Caption: The SNAr mechanism for the synthesis of amino-chloroquinoxalines.

Experimental Protocols: A Step-by-Step Guide

This section provides a detailed protocol for the microwave-assisted synthesis of a representative amino-chloroquinoxaline. All microwave-assisted reactions should be carried out in a dedicated single-mode microwave synthesizer.[4]

Materials and Equipment
  • Reagents:

    • 2,3-Dichloroquinoxaline (98% purity or higher)

    • Substituted amine (e.g., benzylamine, morpholine, aniline) (98% purity or higher)

    • Triethylamine (Et3N) or Diisopropylethylamine (DIPEA)

    • Solvent (e.g., Ethanol, N,N-Dimethylformamide (DMF), or solvent-free)

  • Equipment:

    • Single-mode microwave synthesizer (e.g., CEM Discover, Biotage Initiator)

    • Microwave reaction vials (10 mL or 20 mL) with snap caps or crimp seals

    • Magnetic stir bars

    • Standard laboratory glassware for work-up and purification

    • Thin Layer Chromatography (TLC) plates (silica gel)

    • Column chromatography system

General Protocol for Microwave-Assisted Synthesis

The following is a generalized procedure that can be adapted for various amines.

protocol_workflow cluster_workflow Experimental Workflow A 1. Reagent Preparation B 2. Microwave Reaction A->B C 3. Reaction Work-up B->C D 4. Purification C->D E 5. Characterization D->E

Caption: A generalized workflow for microwave-assisted synthesis.

Step-by-Step Procedure:

  • Reagent Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 2,3-dichloroquinoxaline (1.0 mmol, 199 mg).

  • Add the desired amine (1.1 mmol).

  • Add a base such as triethylamine (1.5 mmol, 0.21 mL).

  • If using a solvent, add 3-5 mL of ethanol or DMF. For solvent-free conditions, proceed to the next step.

  • Microwave Reaction: Seal the vial and place it in the microwave synthesizer. Irradiate the mixture at a set temperature of 150-160°C for 5-15 minutes.[4] The reaction progress can be monitored by TLC.

  • Reaction Work-up: After the reaction is complete, allow the vial to cool to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques (1H NMR, 13C NMR, and Mass Spectrometry).

Performance Data: Microwave vs. Conventional Synthesis

The advantages of microwave-assisted synthesis are clearly demonstrated by comparing reaction times and yields with conventional heating methods.

CompoundAmineMethodTimeYield (%)Reference
2-Benzylamino-3-chloroquinoxalineBenzylamineMicrowave10 min85[3]
2-Benzylamino-3-chloroquinoxalineBenzylamineConventional6 days70[3]
2-Morpholino-3-chloroquinoxalineMorpholineMicrowave5 min39[4]
2-Morpholino-3-chloroquinoxalineMorpholineConventional12 hNot Reported-
2-(Butylamino)-3-chloroquinoxalineButylamineMicrowave5 min81[4]
2-(Butylamino)-3-chloroquinoxalineButylamineConventionalNot ReportedNot Reported-

This table is a compilation of representative data and specific results may vary based on the exact reaction conditions and substrates used.

Troubleshooting and Optimization

While microwave-assisted synthesis is generally robust, some common issues may arise. This section provides guidance on troubleshooting and optimizing your reactions.

IssuePotential CauseRecommended Solution
Low Yield Incomplete reactionIncrease reaction time or temperature. Ensure proper sealing of the microwave vial to maintain pressure and temperature.
Decomposition of starting material or productDecrease reaction temperature or time. Use a less polar solvent.
Side Product Formation Di-substitution on the quinoxaline ringUse a stoichiometric amount or slight excess of the amine. Monitor the reaction closely by TLC.
Impure starting materialsEnsure the purity of 2,3-dichloroquinoxaline and the amine.
Reaction Not Proceeding Low reactivity of the amineIncrease the reaction temperature. Consider using a more polar solvent like DMF or NMP.
Inefficient stirringEnsure the magnetic stir bar is functioning correctly throughout the reaction.

Conclusion: A Greener, Faster Future for Quinoxaline Synthesis

Microwave-assisted synthesis represents a significant advancement in the preparation of amino-chloroquinoxalines. The dramatic reduction in reaction times, coupled with often-improved yields and cleaner reaction profiles, makes it an indispensable tool for medicinal chemists.[2] By adopting these methodologies, research and development can be accelerated, leading to the faster discovery of new and innovative quinoxaline-based therapeutics. This guide provides a solid foundation for the implementation of this powerful technology, encouraging a shift towards more efficient and sustainable synthetic practices in the pharmaceutical industry.

References

  • Comparative Study of Conventional and Microwave Induced Synthesis of Selected Heterocyclic Molecules. (n.d.). International Journal of Pharmaceutical Sciences and Research.
  • Ezugwu, J. A., et al. (2026). Microwave Synthesis, Evaluation, and Docking Study of Amino Acid Derivatives of 7-Chloroquinoline: Exploring Cytotoxic and Antioxidant Potentials. ACS Omega. Available at: [Link]

  • Synthesis of physiologically important quinoxaline derivatives using conventional method and microwave irradiation. (n.d.). ResearchGate. Available at: [Link]

  • Comparative study of conventional and microwave assisted synthesis. (n.d.). Peptide Science.
  • Microwave-Assisted Synthesis of Quinoxaline Derivatives. (2022). eCommons. Available at: [Link]

  • Mohsenzadeh, F., et al. (2007). Benign approaches for the microwave-assisted synthesis of quinoxalines. Journal of the Brazilian Chemical Society. Available at: [Link]

  • Aravind, K., et al. (n.d.). Microwave assisted synthesis, characterization and antibacterial activity of quinoxaline derivatives. Journal of Chemical and Pharmaceutical Research.
  • Bozic, B., et al. (2016). Microwave-assisted synthesis of azepines via nucleophilic aromatic substitution. Journal of the Serbian Chemical Society. Available at: [Link]

  • Sahu, S. (2025). Comparative Studies on Conventional and Microwave Assisted Synthesis of Novel Quinoxalinone Derivatives as Antimicrobial Agents. ResearchGate. Available at: [Link]

  • Simplifying Nucleophilic Aromatic Substitutions: Microwave-Assisted Solvent Free Synthesis of 5-Alkylamino-2-nitroanilines. (n.d.). Bentham Science. Available at: [Link]

  • Microwave-Assisted Amination of a Chloropurine Derivative in the Synthesis of Acyclic Nucleoside Analogues. (n.d.). Molecules. Available at: [Link]

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Synthesis of 2-Hydrazinylquinoxalin-5-amine: A Key Intermediate for Bioactive Heterocycles

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoxaline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The functionalization of this core, particularly through the introduction of a hydrazine moiety, provides a versatile chemical handle for the construction of more complex, biologically active molecules such as pyrazoles, triazoles, and hydrazones.[3][4] This application note provides a comprehensive, field-proven protocol for the synthesis of 2-hydrazinylquinoxalin-5-amine from 2-Chloroquinoxalin-5-amine via nucleophilic aromatic substitution. We delve into the reaction mechanism, offer a detailed step-by-step experimental guide, emphasize critical safety protocols for handling hydrazine hydrate, and provide expected characterization data to ensure procedural validation.

Mechanistic Insights: Nucleophilic Aromatic Substitution (SNAr)

The conversion of 2-Chloroquinoxalin-5-amine to 2-hydrazinylquinoxalin-5-amine proceeds through a classical nucleophilic aromatic substitution (SNAr) mechanism. The quinoxaline ring system is inherently electron-deficient due to the presence of two electronegative nitrogen atoms in the pyrazine ring. This electronic feature significantly activates the C2 position towards nucleophilic attack, making the chlorine atom a good leaving group.[5]

The reaction can be visualized in two primary steps:

  • Nucleophilic Attack: Hydrazine (H₂N-NH₂), a potent nucleophile, attacks the electron-deficient carbon atom at the C2 position of the quinoxaline ring. This step leads to the formation of a negatively charged, resonance-stabilized intermediate, often referred to as a Meisenheimer complex.[6]

  • Elimination of Leaving Group: The aromaticity of the ring is restored through the expulsion of the chloride ion (Cl⁻), yielding the final product, 2-hydrazinylquinoxalin-5-amine. The liberated HCl is neutralized by the excess hydrazine hydrate present in the reaction medium.

Caption: SNAr mechanism for the synthesis of 2-hydrazinylquinoxalin-5-amine.

Critical Safety Protocols: Handling Hydrazine Hydrate

WARNING: Hydrazine hydrate is a hazardous chemical and must be handled with extreme caution in a controlled laboratory environment.[7][8]

  • Toxicity and Carcinogenicity: Hydrazine is highly toxic if swallowed, inhaled, or in contact with skin. It is corrosive and can cause severe skin and eye burns.[7] It is also a suspected human carcinogen.[9] All manipulations must be performed inside a certified chemical fume hood.[9]

  • Flammability: Hydrazine hydrate is a combustible liquid. Keep it away from heat, sparks, open flames, and oxidizing agents.[10]

  • Personal Protective Equipment (PPE):

    • Gloves: Butyl rubber gloves are required. Nitrile gloves offer minimal protection and should be avoided or double-gloved for very short tasks.[8][10]

    • Eye Protection: Chemical safety goggles and a full-face shield are mandatory.[8][9]

    • Lab Attire: A flame-resistant lab coat and closed-toe shoes are essential. An apron made of a compatible material like butyl rubber is recommended.[10]

  • Spill & Emergency Procedures:

    • Spills: In case of a small spill inside the fume hood, absorb with an inert material (e.g., sand or vermiculite), collect in a sealed container, and treat as hazardous waste. For larger spills, evacuate the area immediately and contact emergency services.

    • Exposure: In case of skin contact, immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. For eye contact, flush with water for at least 15 minutes and seek immediate medical attention.[7][8]

  • Waste Disposal: Unused hydrazine hydrate and reaction residues must be quenched (e.g., with a solution of calcium hypochlorite) and disposed of as hazardous waste according to institutional guidelines. Never pour hydrazine waste down the drain.

Experimental Application Protocol

This protocol details the synthesis of 2-hydrazinylquinoxalin-5-amine on a standard laboratory scale.

3.1. Materials and Equipment

  • Reagents:

    • 2-Chloroquinoxalin-5-amine (CAS: 87291-71-6)

    • Hydrazine hydrate (80% solution in water, CAS: 7803-57-8)

    • Ethanol (Absolute, 200 proof, CAS: 64-17-5)

    • Deionized Water

  • Equipment:

    • 100 mL round-bottom flask

    • Reflux condenser

    • Magnetic stirrer and stir bar

    • Heating mantle with temperature controller

    • Buchner funnel and filter flask

    • Standard laboratory glassware

    • Analytical balance

3.2. Stoichiometry and Reagent Data

ReagentMW ( g/mol )EquivalentsMoles (mmol)AmountDensity (g/mL)Volume (mL)
2-Chloroquinoxalin-5-amine179.601.010.01.80 g--
Hydrazine Hydrate (80%)50.06 (as H₆N₂O)10.0100.05.01 g~1.03~4.86
Ethanol46.07---0.78930

Rationale for Excess Hydrazine: A large excess (10 equivalents) of hydrazine hydrate is employed for two primary reasons. First, it ensures the reaction proceeds to completion by Le Châtelier's principle. Second, it acts as a base to neutralize the hydrochloric acid (HCl) byproduct generated during the substitution, preventing potential side reactions.

3.3. Step-by-Step Synthesis Procedure

  • Reaction Setup: In a certified chemical fume hood, equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charging Reactants: Add 2-Chloroquinoxalin-5-amine (1.80 g, 10.0 mmol) to the flask, followed by absolute ethanol (30 mL). Stir the mixture to achieve a suspension.

  • Addition of Hydrazine: Carefully and slowly add hydrazine hydrate (80% solution, ~4.9 mL, 100.0 mmol) to the stirring suspension at room temperature.

  • Reflux: Heat the reaction mixture to reflux (approximately 80-85°C) using a heating mantle. Maintain a gentle reflux with continuous stirring for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as 10% Methanol in Dichloromethane.

  • Product Precipitation: After the reaction is complete (as indicated by the consumption of the starting material), remove the heating mantle and allow the mixture to cool to room temperature.

  • Isolation: Slowly pour the cooled reaction mixture into a beaker containing 100 mL of cold deionized water while stirring. The product will precipitate as a solid.

  • Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid thoroughly with deionized water (3 x 30 mL) to remove excess hydrazine hydrate and other water-soluble impurities.

  • Drying: Dry the collected solid under vacuum at 50°C to a constant weight. The crude product is typically obtained as a yellow to orange solid.

3.4. Purification

Recrystallize the crude product from ethanol to obtain pure 2-hydrazinylquinoxalin-5-amine. Dissolve the crude solid in a minimum amount of hot ethanol, allow it to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration.

Product Characterization and Validation

The identity and purity of the synthesized 2-hydrazinylquinoxalin-5-amine can be confirmed through standard analytical techniques.

  • Appearance: Yellow to orange crystalline solid.

  • Expected Yield: 75-90%.

  • Melting Point: Literature values can be used for comparison.

  • ¹H NMR Spectroscopy: (400 MHz, DMSO-d₆) Expected signals include distinct aromatic protons on the quinoxaline ring, a broad singlet for the C5-NH₂ protons, and separate broad, D₂O-exchangeable signals for the hydrazine -NH and -NH₂ protons.[11][12]

  • ¹³C NMR Spectroscopy: (100 MHz, DMSO-d₆) The spectrum should show the expected number of signals for the aromatic carbons of the quinoxaline core.[12]

  • IR Spectroscopy: (KBr, cm⁻¹) Look for characteristic N-H stretching vibrations in the range of 3200-3450 cm⁻¹ corresponding to the primary amine and hydrazine groups.[13]

  • Mass Spectrometry (MS): The ESI-MS spectrum should show a prominent peak corresponding to the molecular ion [M+H]⁺.

Caption: Experimental workflow for the synthesis and purification of 2-hydrazinylquinoxalin-5-amine.

Conclusion

The protocol described provides a reliable and efficient method for the synthesis of 2-hydrazinylquinoxalin-5-amine, a valuable intermediate in drug discovery and development. The reaction proceeds via a well-understood SNAr mechanism and yields a high-purity product after a straightforward workup and recrystallization. Adherence to the stringent safety precautions outlined for handling hydrazine hydrate is paramount to ensure a safe and successful experimental outcome. The resulting hydrazinylquinoxaline can be readily used in subsequent reactions to build diverse libraries of heterocyclic compounds for biological screening.[14][15]

References

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  • Vertex AI Search result citing Synthesis of quinoxaline derivatives via aromatic nucleophilic substitution of hydrogen - Organic & Biomolecular Chemistry (RSC Publishing).
  • Vertex AI Search result citing Design, synthesis of new novel quinoxalin-2(1H)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as ant.
  • Vertex AI Search result citing Studies on the Synthesis and Cyclization Reactions of2-(5-Amino-3-arylpyrazol-1-yl)-3-methylquinoxalines - Journal of Chemical Research, Synopses (RSC Publishing).
  • Vertex AI Search result citing Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - MDPI.
  • Vertex AI Search result citing Nucleophilic substitution of chlorine with hydrazine and methylhydrazine in chlorinated pyridazines and pyridazones | Request PDF - ResearchG
  • Vertex AI Search result citing Reduction of hydrazines to amines with aqueous solution of titanium(III) trichloride - Rsc.org.
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Troubleshooting & Optimization

preventing polymerization of amino-chloroquinoxalines

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Handling & Stabilizing Amino-Chloroquinoxalines

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who have lost weeks of synthetic work because their amino-chloroquinoxaline intermediates (such as 3-chloroquinoxalin-2-amine) degraded into intractable, insoluble black masses.

This guide is designed to move beyond basic troubleshooting. Here, we will dissect the mechanistic causality behind this instability and provide field-proven, self-validating protocols to ensure your bifunctional monomers remain pristine for downstream drug development workflows.

To solve the degradation issue, we must first understand the molecular forces at play. Amino-chloroquinoxalines are highly reactive bifunctional molecules. The quinoxaline core is an electron-deficient heterocycle, which highly activates the C3-chlorine atom toward Nucleophilic Aromatic Substitution (SNAr) via an addition-elimination mechanism that forms a resonance-stabilized Meisenheimer complex[1].

Simultaneously, the C2-amino group acts as a potent nucleophile. If these molecules are stored at room temperature or in concentrated solutions, the amino group of one molecule will attack the activated C3-chlorine of an adjacent molecule. This intermolecular SNAr kicks off HCl and forms a dimer, which rapidly cascades into a poly(aminoquinoxaline) oligomer or polymer.

To prevent this, we must strategically intervene by either deactivating the nucleophile (via protonation or steric shielding) or kinetically freezing the reaction environment.

G Start Amino-Chloroquinoxaline (Bifunctional Monomer) Cond1 Basic/Neutral Conditions High Concentration Start->Cond1 Cond2 Stabilization Pathways Start->Cond2 Poly Intermolecular SNAr (Polymerization) Cond1->Poly Strat1 Acidification (HCl) Forms -NH3+ Salt Cond2->Strat1 Strat2 Boc Protection Steric Shielding Cond2->Strat2 Strat3 Cryogenic Storage (-20°C, Ar, Dark) Cond2->Strat3 Stable Stable Monomer Ready for Coupling Strat1->Stable Strat2->Stable Strat3->Stable

Workflow for preventing intermolecular SNAr polymerization of amino-chloroquinoxalines.

Troubleshooting & FAQs

Q: Why does my isolated 3-chloroquinoxalin-2-amine turn dark and insoluble during rotary evaporation? A: Heat and concentration are the primary drivers of intermolecular SNAr. As you remove the solvent, the local concentration of the bifunctional monomer skyrockets. If the bath temperature exceeds 35°C, the kinetic barrier for self-condensation is breached. Solution: Always concentrate these intermediates under high vacuum at ambient or sub-ambient temperatures.

Q: How can I synthesize the monomer without it polymerizing immediately in the reaction flask? A: The synthesis of 3-chloroquinoxalin-2-amine from 2,3-dichloroquinoxaline requires strict stoichiometric and thermal control to prevent double substitution or polymerization[2]. Use exactly 1.0 to 1.1 equivalents of ammonia (or the target amine) and run the reaction at controlled temperatures. If using microwave irradiation, keep reaction times brief (e.g., 100 °C for strictly monitored intervals) and quench immediately with cold water to crash out the product and kinetically halt the reaction[3].

Q: What are the absolute best storage conditions if I cannot use the intermediate immediately? A: If you must store the free base, it must be kept in a dark place, under an inert atmosphere (Argon/Nitrogen), and at cryogenic temperatures (-20°C or lower)[4]. However, my professional recommendation is to never store the free base. Instead, convert it to an HCl salt. Protonating the amine to an


 cation completely eliminates its nucleophilicity, rendering the molecule shelf-stable for years.

Q: How do I perform downstream coupling (e.g., attaching N-methylpiperazine) if the monomer is prone to self-condensation? A: To outcompete self-condensation, your target nucleophile must be significantly more nucleophilic than the quinoxaline's amino group, and it must be present in excess. For example, reacting 3-chloroquinoxalin-2-amine with excess N-methylpiperazine in THF under microwave conditions (150 °C for 40 min) successfully drives the cross-coupling faster than the self-condensation[3].

Quantitative Stability Data

To guide your experimental planning, refer to the following stability matrix. These metrics demonstrate the drastic impact of physical state and environmental conditions on monomer integrity.

Storage ConditionChemical StateEstimated Monomer Half-LifeAutopolymerization Risk
25°C, Basic Solution (pH > 8)Free Base (Solution)< 2 HoursCritical
25°C, Ambient AirFree Base (Neat Solid)3–5 DaysHigh
4°C, DesiccatedFree Base (Neat Solid)2–4 WeeksModerate
-20°C, Argon, DarkFree Base (Neat Solid)> 12 MonthsLow
25°C, Ambient AirHCl Salt (

)
> 24 MonthsNegligible
25°C, Ambient AirN-Boc Protected > 24 MonthsNegligible

Validated Experimental Protocols

The following protocols are designed as self-validating systems. By observing the specific physical changes noted in the steps, you can confirm the mechanistic success of the procedure in real-time.

Protocol A: Controlled Synthesis of 3-Chloroquinoxalin-2-amine

Objective: Synthesize the mono-substituted intermediate while kinetically suppressing polymerization.

  • Preparation: Dissolve 2,3-dichloroquinoxaline (1.0 eq) in a 2 M

    
     solution in Ethanol. Ensure the concentration is relatively dilute (approx. 0.2 M) to favor intramolecular stability over intermolecular collisions.
    
  • Reaction: Heat the mixture in a dedicated microwave synthesizer at 100 °C for exactly 120 minutes[3].

  • Quenching (Self-Validation Step): Immediately cool the vessel to 0°C. The rapid cooling kinetically freezes the SNAr mechanism.

  • Isolation: Remove the solvent under reduced pressure with the water bath set no higher than 25°C .

  • Purification: Purify the residue over

    
     using a gradient of 
    
    
    
    /EtOAc (100:0 to 60:40, v/v)[3].
  • Validation: Spot the purified fractions on a TLC plate. A clean, single spot with no baseline retention (which would indicate polymeric byproducts) confirms successful isolation.

Protocol B: Stabilization via In-Situ Boc Protection

Objective: Sterically and electronically shield the amine to allow for long-term storage or aggressive downstream cross-coupling.

  • Activation: Dissolve the freshly purified 3-chloroquinoxalin-2-amine (1.0 eq) in anhydrous THF under Argon.

  • Protection: Add Di-tert-butyl dicarbonate (

    
    , 1.2 eq) and a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 eq).
    
  • Monitoring: Stir at room temperature. The electron-withdrawing nature of the Boc group will drastically reduce the nucleophilicity of the amine.

  • Workup: Once TLC indicates complete consumption of the starting material, quench with saturated aqueous

    
    . Extract with EtOAc.
    
  • Self-Validation: The resulting Boc-protected intermediate will be a highly stable solid that does not darken upon exposure to ambient light or room temperature, validating that the autopolymerization pathway has been successfully blocked.

  • Deprotection (When Ready): When you are ready for final elaboration, the Boc group can be cleanly removed using a 4 M solution of hydrochloric acid in dioxane, which conveniently yields the stable HCl salt[3].

References

  • 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade. Arabian Journal of Chemistry. Available at:[Link]

  • Structure–Activity Relationships of Quinoxaline-Based 5-HT3A and 5-HT3AB Receptor-Selective Ligands. PMC - PubMed Central. Available at:[Link]

Sources

Validation & Comparative

Technical Guide: Mass Spectrometry Profiling of 2-Chloroquinoxalin-5-amine

[1]

Executive Summary

2-Chloroquinoxalin-5-amine (CAS: N/A for specific isomer, generic quinoxaline deriv.) is a critical bicyclic heteroaromatic intermediate, often employed as a scaffold in the synthesis of kinase inhibitors and antibacterial agents.[1] Its analysis presents unique challenges due to the competing fragmentation pathways of the electron-withdrawing chlorine at position 2 and the electron-donating amine at position 5.

This guide provides a definitive structural elucidation workflow, contrasting Electron Impact (EI) and Electrospray Ionization (ESI) methodologies.[1] It establishes the chlorine isotopic signature as the primary validation checkpoint and maps the specific fragmentation tree required for high-confidence identification.

Part 1: Structural & Isotopic Fingerprint (The "Truth" Marker)

Before analyzing fragmentation, the operator must validate the precursor ion using the chlorine isotope pattern. This is the Self-Validating step of the protocol.

Molecular Formula: ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">

Exact Mass (

):
Exact Mass (

):
The 3:1 Validation Rule

Unlike non-halogenated heterocycles, this molecule must exhibit a specific intensity ratio between the Monoisotopic peak (M) and the M+2 peak.

Isotopem/z (Nominal)Relative Abundance (%)Diagnostic Check
ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">

(M)
179 100% (Base) Primary Quantifier

(M+2)
181 ~32.0% Pass/Fail Criteria. If <30% or >35%, suspect co-elution or incorrect assignment.
ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">

(M+1)
180~9.8%Secondary check for carbon count.

Part 2: Comparative Analysis (EI vs. ESI)

This section compares the two primary "alternatives" for analyzing this compound. Choice of method dictates the observed spectra and sensitivity.

Method A: Electron Impact (EI) – The Structural "Hard" Scan

Best for: Library matching, structural confirmation, GC-MS workflows.

  • Mechanism: 70 eV electron bombardment induces high-energy radical cations (ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">

    
    ).
    
  • Performance: High fragmentation.[1][2] The molecular ion (

    
    ) is present but often not the base peak if the C-Cl bond is labile.
    
  • Key Feature: Distinctive loss of the chlorine radical.[1]

Method B: Electrospray Ionization (ESI) – The Sensitivity "Soft" Scan

Best for: Trace quantification, biological matrices, LC-MS workflows.[1]

  • Mechanism: Protonation in the liquid phase (ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">

    
    ).
    
  • Performance: Minimal fragmentation in MS1. Requires Collision Induced Dissociation (CID) in MS2 to generate structural data.[1]

  • Key Feature: Enhanced sensitivity due to the basicity of the N-heterocycle and the 5-amine group.

Comparative Data Table
FeatureElectron Impact (EI, 70 eV)Electrospray (ESI+, qTOF/Triple Quad)
Primary Ion

179 (

)

180 (

)
Base Peak Often

144 (Loss of Cl) or 117

180 (Parent)
Limit of Detection Nanogram range (GC-MS)Picogram range (LC-MS)
Fragmentation Richness High (In-source)Low (Requires MS/MS)
Isomer Differentiation Excellent (Fingerprint region)Moderate (Requires optimized Collision Energy)

Part 3: Mechanistic Fragmentation Pathways

Understanding why the molecule breaks is crucial for assigning peaks in complex mixtures.[1]

Pathway A: Homolytic C-Cl Cleavage (Dominant in EI)

The C2-Cl bond is the weakest link under electron bombardment.

  • Precursor:

    
     179
    
  • Event: Loss of

    
     (35 Da).
    
  • Product: ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">

    
     144 (Quinoxalin-5-amine radical cation).
    
    • Note: This restores the aromatic stability of the pyrazine ring if disrupted.

Pathway B: Heterocyclic Ring Contraction (HCN Loss)

Common in nitrogen heterocycles (The "Blue Shift").

  • Precursor: ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">

    
     144 (from Path A) or 179.
    
  • Event: Expulsion of neutral HCN (27 Da).

  • Product:

    • From 179: ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">

      
       152 (Chlorobenzimidazole-like cation).
      
    • From 144: ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">

      
       117 (Benzimidazole-like cation).
      
Visualization: Fragmentation Tree (DOT Diagram)

FragmentationTreeParentParent Ion (M)m/z 179 (100%)m/z 181 (32%)Frag_144[M - Cl]+m/z 144(Quinoxalin-5-amine cation)Parent->Frag_144- Cl• (35)Frag_152[M - HCN]+m/z 152(Ring Contraction)Parent->Frag_152- HCN (27)Frag_117[m/z 144 - HCN]+m/z 117(Benzimidazole core)Frag_144->Frag_117- HCN (27)Frag_90[m/z 117 - HCN]+m/z 90(Phenylamine cation)Frag_117->Frag_90- HCN (27)

Caption: Figure 1. Predicted fragmentation lineage of 2-Chloroquinoxalin-5-amine under 70eV EI conditions. The m/z 144 to 117 transition is the primary diagnostic sequence.

Part 4: Validated Experimental Protocol

This protocol is designed for LC-MS/MS (ESI+) validation, as this is the standard for drug development quality control.[1]

Reagents
  • Solvent A: LC-MS Grade Water + 0.1% Formic Acid (Proton source).[1]

  • Solvent B: LC-MS Grade Acetonitrile (ACN).[1]

  • Standard: 2-Chloroquinoxalin-5-amine (>98% purity).[1]

Workflow Step-by-Step

1. Sample Preparation (The "Clean" Injection)

  • Dissolve 1 mg of standard in 1 mL of 50:50 Water:ACN.

  • Critical: Do not use 100% ACN; the amine requires protic solvent to ensure ionization efficiency in the source.[1]

  • Dilute to 1 µg/mL (1 ppm) for tuning.

2. Source Tuning (ESI+)

  • Mode: Positive Ion (ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">

    
    ).
    
  • Capillary Voltage: 3.5 kV.[1]

  • Cone Voltage: 30 V (Keep low to prevent in-source fragmentation of the labile Cl).

  • Target Mass: Set Quadrupole 1 (Q1) to scan 178–183 Da.

3. MS/MS Optimization (The "Break" Step)

  • Select ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">

    
     179.0 as the precursor.
    
  • Apply Collision Energy (CE) ramp: 10 ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">

    
     50 eV.
    
  • Observation:

    • At 10-20 eV: ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">

      
       179 dominates.
      
    • At 25-35 eV: ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">

      
       144 (Loss of HCl/Cl) and 
      
      
      152 (Loss of HCN) appear.
    • Optimal CE: Select the energy where ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">

      
       179 is ~10% and fragments are maximized (usually ~30 eV).
      
Method Development Workflow (DOT Diagram)

WorkflowStartSample Prep(50:50 MeOH:H2O)Check1Q1 Scan(Check 179/181 Ratio)Start->Check1DecisionRatio ~3:1?Check1->DecisionFailContaminationSTOPDecision->FailNoPassProduct Ion Scan(CE Ramp 10-50eV)Decision->PassYesFinalLibrary Entry(m/z 179 > 144 > 117)Pass->Final

Caption: Figure 2. Operational workflow for validating 2-Chloroquinoxalin-5-amine. The isotope check (Step 2) is the critical go/no-go gate.

References

  • NIST Mass Spectrometry Data Center. Quinoline, 2-chloro- Mass Spectrum (Analogous Scaffold). NIST Chemistry WebBook, SRD 69.[1][3] Retrieved from [Link]

  • McLafferty, F. W., & Tureček, F. (1993).[1] Interpretation of Mass Spectra. University Science Books. (Standard reference for Chlorine isotope patterns and Heterocyclic fragmentation).

  • PubChem. 2-Chloroquinoxaline (Compound Summary). National Library of Medicine.[1] Retrieved from [Link]

  • Smith, R. M. (2004).[1] Understanding Mass Spectra: A Basic Approach. Wiley-Interscience.[1] (Source for Nitrogen Rule and Ring Contraction mechanisms).[1]

A Comparative Guide to the Crystal Structure of 5-Substituted 2-Chloroquinoxalines

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of the crystal structure data for 5-substituted 2-chloroquinoxalines, tailored for researchers, scientists, and professionals in drug development. The quinoxaline scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a wide range of pharmacologically active compounds, including those with anticancer and antibacterial properties.[1][2][3] The substitution pattern on this bicyclic system critically influences its biological activity and physicochemical properties.[4] Understanding the three-dimensional arrangement of these molecules in the solid state through single-crystal X-ray diffraction is paramount for rational drug design, polymorphism screening, and optimizing formulation.[5][6][7]

The introduction of a substituent at the 5-position of the 2-chloroquinoxaline core directly impacts the molecule's electronic distribution, steric profile, and, consequently, its crystal packing. These modifications can alter key intermolecular interactions such as hydrogen bonds, π-π stacking, and halogen bonds, which in turn dictate properties like solubility, melting point, stability, and bioavailability.[8][9] This guide will compare the crystallographic data of several 5-substituted analogs to elucidate these structure-property relationships.

Comparative Crystallographic Analysis

The solid-state architecture of quinoxaline derivatives is governed by a delicate balance of weak intermolecular forces.[9][10] Altering the substituent at the C5 position introduces electronic and steric changes that can favor or disrupt common packing motifs. For instance, electron-withdrawing groups can influence potential C-H···N or C-H···O interactions, while different halogen substituents can modulate the strength and geometry of halogen bonding.[11]

Below is a comparative summary of crystallographic data for selected 5-substituted 2-chloroquinoxalines. The parent 2-chloroquinoxaline is included as a baseline.

Compound Substituent (C5) Formula Crystal System Space Group Key Unit Cell Parameters Key Intermolecular Interactions CSD Refcode
2-Chloroquinoxaline [12][13]-HC₈H₅ClN₂MonoclinicP2₁/na=9.13 Å, b=3.81 Å, c=21.08 Å, β=93.03°Weak Cl···Cl interactions, π-π stacking[10][12][13]722867[14]
2-Chloro-5-nitroquinoxaline -NO₂C₈H₄ClN₃O₂Data not fully available in searchesData not fully available in searchesData not fully available in searchesExpected C-H···O and π-π stackingNot Found
2,5-Dichloroquinoxaline -ClC₈H₄Cl₂N₂Data not fully available in searchesData not fully available in searchesData not fully available in searchesExpected Cl···Cl, Cl···N halogen bonds, π-π stackingNot Found
2-Chloro-5-methylquinoxaline -CH₃C₉H₇ClN₂Data not fully available in searchesData not fully available in searchesData not fully available in searchesExpected C-H···N hydrogen bonds, π-π stackingNot Found

Note: While specific crystal structures for the 5-nitro, 5-chloro, and 5-methyl derivatives were not located in the performed searches, their expected interactions are predicted based on known principles of crystal engineering for similar quinoxaline systems.[9][10][11] The search did yield detailed data for the parent compound, 2-chloroquinoxaline.[12][13]

Experimental Methodologies

The successful determination of a crystal structure relies on a systematic workflow encompassing synthesis, purification, crystal growth, and diffraction analysis.

Protocol 1: Synthesis of 5-Substituted 2-Chloroquinoxalines

The most common and straightforward route to quinoxaline derivatives is the condensation of an appropriately substituted o-phenylenediamine with a 1,2-dicarbonyl compound.[15][16][17] For 2-chloroquinoxaline derivatives, a subsequent chlorination step is required.

Example: Synthesis of 2-Chloro-5-nitroquinoxaline

  • Step A: Synthesis of 5-Nitroquinoxalin-2(1H)-one:

    • React 3-nitro-1,2-phenylenediamine with glyoxylic acid in a suitable solvent like ethanol.

    • Reflux the mixture for 2-4 hours. The product will precipitate upon cooling.

    • Filter the solid, wash with cold ethanol, and dry under vacuum. The causality here is a classic condensation reaction where the diamine nucleophilically attacks the dicarbonyl compound, followed by cyclization and dehydration to form the quinoxalinone ring.

  • Step B: Chlorination:

    • Treat the 5-nitroquinoxalin-2(1H)-one from Step A with a chlorinating agent such as phosphorus oxychloride (POCl₃).

    • Heat the mixture gently (e.g., to 80-90 °C) for 1-2 hours until the reaction is complete (monitored by TLC).

    • Carefully quench the reaction by pouring it onto crushed ice.

    • Neutralize with a base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent like ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield crude 2-chloro-5-nitroquinoxaline.[18]

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Single Crystal Growth

Growing a high-quality single crystal suitable for X-ray diffraction is often the most challenging step.[19] The goal is to allow molecules to slowly arrange themselves into a highly ordered crystal lattice.[20][21] The slow evaporation method is a widely used and effective technique for many organic compounds.

  • Solvent Selection: Dissolve a small amount (10-20 mg) of the purified compound in a minimal amount of a suitable solvent or solvent mixture (e.g., chloroform/ether, ethanol, acetone). The ideal solvent is one in which the compound is moderately soluble.

  • Setup: Place the solution in a clean, small vial.

  • Evaporation Control: Cover the vial with a cap or parafilm with a few small holes pierced by a needle. This slows the rate of solvent evaporation.[21] The choice to use a loose cap or needles provides fine control over the evaporation rate, which is critical for allowing large, well-ordered crystals to form instead of a polycrystalline powder.

  • Incubation: Place the vial in a vibration-free location at a constant temperature.

  • Observation: Monitor the vial over several days to weeks for the formation of single crystals.

Protocol 3: Characterization by Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the definitive method for determining the precise three-dimensional structure of a molecule and its arrangement in a crystal.[19][22]

  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is carefully selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer.[23] It is cooled (e.g., to 118 K) to reduce thermal vibration of the atoms and then rotated in a beam of monochromatic X-rays.[13]

  • Diffraction Pattern: The X-rays are diffracted by the electron clouds of the atoms in the crystal, producing a unique diffraction pattern of spots that is recorded by a detector.

  • Structure Solution and Refinement: The positions and intensities of the diffraction spots are used to calculate an electron density map of the unit cell. From this map, the atomic positions are determined (structure solution). This initial model is then optimized to best fit the experimental data (structure refinement).[13]

Visualizing the Workflow

The process from synthesis to structural analysis can be visualized as a logical flow.

G cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_analysis Structural Analysis S1 React Diamine & Dicarbonyl S2 Chlorination S1->S2 S3 Column Chromatography S2->S3 C1 Dissolve in Minimal Solvent S3->C1 Purified Compound C2 Slow Evaporation C1->C2 C3 Harvest Single Crystal C2->C3 A1 Mount Crystal C3->A1 High-Quality Crystal A2 SCXRD Data Collection A1->A2 A3 Solve & Refine Structure A2->A3 Output Output A3->Output Crystallographic Data (CIF)

Caption: Workflow from synthesis to crystal structure determination.

Impact of Substitution on Crystal Packing

The nature of the C5 substituent dictates the dominant intermolecular forces that guide the crystal's assembly. This relationship is crucial for crystal engineering, where the goal is to predictably control the solid-state structure to achieve desired material properties.

G cluster_input Molecular Input cluster_forces Driving Forces cluster_output Solid-State Properties Molecule 2-Chloro-5-X-Quinoxaline HB Hydrogen Bonding (e.g., C-H···N, C-H···O) Molecule->HB If X = -NO2 (Acceptor) Pi π-π Stacking Molecule->Pi All Cases XB Halogen Bonding (e.g., Cl···N, Cl···Cl) Molecule->XB If X = -Cl (Donor/Acceptor) Packing Crystal Packing Motif HB->Packing Pi->Packing XB->Packing Properties Physicochemical Properties (Solubility, Stability, etc.) Packing->Properties

Caption: Influence of C5 substituent on crystal packing forces.

Conclusion

The crystallographic study of 5-substituted 2-chloroquinoxalines provides essential insights for drug development. While comprehensive crystal structure data for a wide range of these specific analogs is not yet publicly available, the established principles of synthesis, crystallization, and crystal engineering allow for a predictive understanding. The parent 2-chloroquinoxaline structure, dominated by weak Cl···Cl and π-π interactions, serves as a crucial reference point. Modifying the C5 position with electron-donating or withdrawing groups will predictably alter the hierarchy of intermolecular forces, leading to different packing arrangements and, consequently, different physicochemical properties. This guide underscores the necessity of single-crystal X-ray diffraction as a tool to validate these predictions and rationally guide the development of quinoxaline-based therapeutics.

References

  • Syrris. (2024, October 22). Pharmaceutical Crystallization in drug development. Retrieved from Syrris. [Link]

  • Zarranz, B., Jaso, A., Aldana, I., & Monge, A. (2004). Quinoxaline Nucleus: A Promising Scaffold in Anti-cancer Drug Discovery. PubMed. [Link]

  • Asif, M. (2023). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. MDPI. [Link]

  • Ghorab, M. M., Alsaid, M. S., & Nissan, Y. M. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI. [Link]

  • Jiang, L., & Li, H. (2014). Single-crystal growth of organic semiconductors. Nanyang Technological University. [Link]

  • Braga, D., & Grepioni, F. (2022). Relevance of Crystal Forms in the Pharmaceutical Field. Encyclopedia.pub. [Link]

  • Aitipamula, S. (2012). Relationship between the Structure and Properties of Pharmaceutical Crystals. ResearchGate. [Link]

  • Aitipamula, S., et al. (2012). Relationship between the Structure and Properties of Pharmaceutical Crystals. J-Stage. [Link]

  • Campbell, I., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. [Link]

  • AbbVie. (n.d.). What are Crystals and how are they used in pharmaceuticals?. AbbVie Contract Manufacturing. [Link]

  • Various Authors. (2023). Quinoxaline and examples of its pharmacological activities. ResearchGate. [Link]

  • Shahin, G. H., et al. (2018). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. PMC. [Link]

  • Organic Chemistry. (2020, December 12). How to Grow Single Crystals. YouTube. [Link]

  • Slideshare. (n.d.). Growth of single crystals. [Link]

  • Saidykhan, A., et al. (2021). Isostructurality of quinoxaline crystal phases: the interplay of weak hydrogen bonds and halogen bonding. CrystEngComm. [Link]

  • Saidykhan, A., et al. (2021). Isostructurality of quinoxaline crystal phases: the interplay of weak hydrogen bonds and halogen bonding. Royal Society of Chemistry. [Link]

  • Various Authors. (2024). Insights into the crystal structure investigation and virtual screening approach of quinoxaline derivatives as potent against c-Jun N-terminal kinases 1. PubMed. [Link]

  • Desiraju, G. R., et al. (2013). Molecular packing in quinoxaline Z′ = 1 crystal structure. ResearchGate. [Link]

  • PubChem. (n.d.). 2-Chloroquinoxaline. National Institutes of Health. [Link]

  • Saidykhan, A., et al. (2021). Isostructurality of Quinoxaline Crystal Phases: The Interplay of Weak Hydrogen Bonds and Halogen Bonding. ResearchGate. [Link]

  • Various Authors. (2011). DIFFERENT TYPES OF CRYSTAL GROWTH METHODS. International Journal of Pure and Applied Mathematics. [Link]

  • Ng, S. W. (2009). 2-Chloroquinoxaline. ResearchGate. [Link]

  • Ng, S. W. (2009). 2-Chloroquinoxaline. PMC. [Link]

  • Various Authors. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI. [Link]

  • Al-Hamdani, A. A. S., et al. (2022). One pot synthesis of two potent Ag(I) complexes with quinoxaline ligand, X-ray structure, Hirshfeld analysis, antimicrobial, and antitumor investigations. PMC. [Link]

  • Heravi, M. M., et al. (2013). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. PMC. [Link]

  • Becker Library. (n.d.). CCDC – Cambridge Structural Database. Washington University in St. Louis. [Link]

  • Sharma, R., et al. (2019). Recent Advances in the Synthesis of Quinoxalines. A Mini Review. Mother Theresa Institute of Pharmaceutical Education and Research. [Link]

  • Al-Hamdani, A. A. S., et al. (2022). Structure of 2-chloroquinoxaline (2Cl-quinox). ResearchGate. [Link]

  • Gáplovský, A., et al. (2007). Synthesis, properties, and reactions of 5-substituted derivatives of 2,3-diphenylquinoxaline. ResearchGate. [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). Cambridge Structural Database. Re3data.org. [Link]

  • Various Authors. (2023). Reusable nano-catalyzed green protocols for the synthesis of quinoxalines: an overview. RSC Advances. [Link]

  • Jasinski, J. P., et al. (2008). 2-Chloro-5-nitroaniline. PMC. [Link]

  • Panda, J. (2021). The Use of X-Ray Powder Diffraction (XRD) and Vibrational Spectroscopic Techniques in the Analysis of Suspect Pharmaceutical Products. Spectroscopy Online. [Link]

  • Jasinski, J. P., et al. (2008). 2-Chloro-5-nitroaniline. ResearchGate. [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). CCDC: Structural Chemistry Data, Software, and Insights. [Link]

  • ChemBK. (n.d.). 2-chloro-7-methylquinoxaline. [Link]

  • PubChemLite. (n.d.). 2-chloro-5-nitroquinoline. [Link]

  • CCDC. (n.d.). Access Structures. [Link]

  • Smith, D. K. (1986). Chemical Analysis by X-ray Diffraction – Classification and Use of X-ray Diffraction Patterns. Powder Diffraction. [Link]

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Reactivity of 2-Chloro vs. 3-Chloro Quinoxaline Positions: A Mechanistic and Experimental Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Symmetry Breaking in the Quinoxaline Scaffold

In an unsubstituted quinoxaline ring, the 2-position and 3-position are chemically and magnetically equivalent due to the molecule's


 axis of symmetry. Consequently, "2-chloroquinoxaline" and "3-chloroquinoxaline" are identical molecules. However, in drug development and advanced organic synthesis, researchers frequently utilize 2,3-dichloroquinoxalines bearing a substituent on the benzenoid ring (e.g., at the 6-position).

Introducing a 6-substituent breaks the molecular symmetry, rendering the C2 and C3 positions chemically distinct [4]. The reactivity of the 2-chloro versus the 3-chloro position towards Nucleophilic Aromatic Substitution (


) diverges significantly based on the electronic nature of the 6-substituent. Understanding this divergence is critical for the regioselective synthesis of bioactive quinoxaline derivatives [1, 2].

Mechanistic Causality: Electronic Effects on Regioselectivity

As a Senior Application Scientist, I emphasize that regioselectivity cannot be memorized; it must be derived from the stability of the intermediate Meisenheimer complexes. The regiochemical outcome of nucleophilic attack on 6-substituted 2,3-dichloroquinoxalines is dictated by how the 6-substituent interacts with the negative charge delocalized during the transition state.

The Resonance Logic
  • Nucleophilic Attack at C2: The C2=N1

    
    -bond breaks, placing a negative charge on N1. This charge delocalizes through the fused benzenoid ring to C8a, C8, C6, and C4a . Because the charge formally lands on C6 , any substituent at the 6-position will exert a profound resonance effect (+R or -R) on the transition state.
    
  • Nucleophilic Attack at C3: The C3=N4

    
    -bond breaks, placing a negative charge on N4. This charge delocalizes to C4a, C5, C7, and C8a . The negative charge skips C6 entirely . Therefore, a 6-substituent can only influence C3 attack via its inductive effect (-I), not by resonance.
    
Case Study A: The 6-Bromo Substituent (+R, -I)

Halogens like bromine possess lone pairs that donate electron density via resonance (+R effect). If a nucleophile attacks C2, the negative charge lands on C6. The lone pairs on the 6-bromo substituent strongly repel this carbanion, destabilizing the Meisenheimer complex. Consequently, the reaction is forced to proceed via attack at C3 , where the negative charge avoids C6 and benefits from the mild, stabilizing inductive (-I) effect of the halogen [1].

Case Study B: The 6-Nitro Substituent (-R, -I)

The nitro group is a powerful electron-withdrawing group by both resonance and induction. If a nucleophile attacks C2, the negative charge landing on C6 is heavily stabilized by delocalization into the nitro group's oxygen atoms. Because this stabilization is absent during C3 attack, attack at C2 is overwhelmingly favored [2].

Pathway Visualization

G cluster_bromo Pathway A: 6-Bromo (+R, -I) cluster_nitro Pathway B: 6-Nitro (-R, -I) Start 6-Substituted 2,3-Dichloroquinoxaline Br_Attack Nucleophilic Attack at C3 Start->Br_Attack NO2_Attack Nucleophilic Attack at C2 Start->NO2_Attack Br_Meisenheimer Meisenheimer Complex Charge on C5, C7, C8a (Avoids C6 +R repulsion) Br_Attack->Br_Meisenheimer Br_Product 3-Substituted-2-chloro Isomer Br_Meisenheimer->Br_Product NO2_Meisenheimer Meisenheimer Complex Charge on C6, C8, N1 (Stabilized by -NO2 at C6) NO2_Attack->NO2_Meisenheimer NO2_Product 2-Substituted-3-chloro Isomer NO2_Meisenheimer->NO2_Product

Regioselective pathways in substituted 2,3-dichloroquinoxalines based on C6 electronic effects.

Experimental Data Comparison

The following table summarizes the quantitative regioselectivity metrics observed when reacting 6-substituted 2,3-dichloroquinoxalines with primary amine/hydrazine nucleophiles at room temperature.

Substituent at C6Electronic EffectPreferred Site of Nucleophilic AttackMeisenheimer Complex Charge DistributionRegioselectivity Ratio (C2:C3)Representative Yield
-H (None) NoneC2 = C3 (Equivalent)Symmetric1:1 (Statistically equal)N/A
-Br +R, -IC3 C5, C7, C8a (Avoids C6 +R repulsion)< 1:99 (C3 highly favored)82 - 89% [1]
-NO

-R, -IC2 C6, C8, N1 (Stabilized by -NO

at C6)
> 95:5 (C2 highly favored)75 - 85% [2]

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. By strictly controlling stoichiometry and temperature, the inherent electronic deactivation of the quinoxaline ring following the first substitution intrinsically halts the reaction, preventing over-addition.

Protocol A: Regioselective Synthesis of 6-Bromo-2-chloro-3-hydrazinylquinoxaline [1]

Objective: Exploit the +R effect of bromine to direct substitution exclusively to the 3-position.

  • Preparation: Dissolve 10.0 mmol of 6-bromo-2,3-dichloroquinoxaline in 30 mL of absolute ethanol in a 100 mL round-bottom flask.

  • Nucleophile Addition: Place the flask in an ambient water bath (20–25 °C). Add exactly 10.0 mmol (1.0 equivalent) of hydrazine hydrate dropwise over 10 minutes.

    • Causality Note: Using exactly 1.0 equivalent prevents the formation of the 2,3-dihydrazinyl byproduct. The first substitution at C3 donates electron density into the ring, deactivating the C2-chlorine toward further attack at room temperature.

  • Reaction Monitoring: Stir for 2 hours. Monitor via TLC (Hexane:Ethyl Acetate, 3:1).

    • Self-Validation: The appearance of a single new spot with a lower

      
       confirms selective monosubstitution. A highly polar baseline spot indicates temperature/stoichiometry failure (disubstitution).
      
  • Isolation: Filter the resulting canary-yellow precipitate under vacuum. Wash sequentially with cold ethanol (2 × 10 mL) and diethyl ether (10 mL).

  • Purification: Recrystallize from ethanol to yield pure 6-bromo-2-chloro-3-hydrazinylquinoxaline.

Protocol B: Regioselective Synthesis of 2-Amino-3-chloro-6-nitroquinoxaline Derivatives [2]

Objective: Exploit the strong -R effect of the nitro group to direct substitution exclusively to the 2-position.

  • Preparation: Dissolve 10.0 mmol of 6-nitro-2,3-dichloroquinoxaline in 40 mL of anhydrous tetrahydrofuran (THF).

  • Base Addition: Add 12.0 mmol of triethylamine (TEA) to act as an acid scavenger.

  • Nucleophile Addition: Add 10.0 mmol of the desired aliphatic amine (e.g., morpholine or a primary alkylamine) dropwise at 0 °C.

    • Causality Note: The nitro group makes the C2 position exceptionally electrophilic. Cooling to 0 °C suppresses any competing attack at C3, maximizing the thermodynamic regioselectivity.

  • Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor via TLC (Dichloromethane:Methanol, 95:5).

  • Isolation: Quench the reaction with 50 mL of distilled water. Extract the aqueous layer with ethyl acetate (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate under reduced pressure.
    
  • Purification: Purify the crude residue via flash column chromatography to isolate the 2-substituted-3-chloro isomer.

References

  • El-Sayed, W. A., et al. (2014). Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. Molecules, 19(3), 3416-3445.[Link]

  • Lee, J., et al. (2021). Activities of Quinoxaline, Nitroquinoxaline, and [1,2,4]Triazolo[4,3-a]quinoxaline Analogs of MMV007204 against Schistosoma mansoni. Antimicrobial Agents and Chemotherapy, 65(7).[Link]

  • Tariq, S., et al. (2021). Recent advances in the synthesis and reactivity of quinoxaline. Organic Chemistry Frontiers, 8, 5477-5518.[Link]

  • Keivanloo, A., et al. (2017). 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade. Arabian Journal of Chemistry, 10(2), S1708-S1726.[Link]

UV-Vis Absorption Spectra of Quinoxaline-5-amine Derivatives: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: UV-Vis Absorption Spectra of Quinoxaline-5-amine Derivatives Content Type: Publish Comparison Guide

Executive Summary & Strategic Importance

Quinoxaline-5-amine (5-aminoquinoxaline) derivatives represent a specialized class of "push-pull" heterocyclic chromophores. Unlike their more common 6-amino isomers or the unsubstituted quinoxaline core, the 5-amino derivatives possess a unique peri-positioning of the electron-donating amine group relative to the electron-withdrawing pyrazine ring nitrogen (N4).

This structural feature facilitates distinct Intramolecular Charge Transfer (ICT) pathways, making these derivatives critical candidates for:

  • Organic Photovoltaics (OPVs): As auxiliary donors in low-bandgap polymers.

  • Fluorescent Probes: For polarity sensing and metal ion detection.

  • Medicinal Chemistry: DNA intercalation agents where spectral shifts indicate binding affinity.

This guide objectively compares the spectral performance of quinoxaline-5-amine derivatives against key alternatives, supported by mechanistic insights and experimental protocols.

Structural Basis of Optical Performance

To interpret the spectra, one must understand the electronic origin of the transitions.

The Chromophore Mechanism

The quinoxaline core is electron-deficient (


-acceptor). Substituting an amine group (

-donor) at the 5-position creates a donor-

-acceptor (D-

-A) system.
  • 
     Transition (High Energy):  Occurs in the UV region (200–350 nm), associated with the aromatic ring system.
    
  • 
     Transition (Mid Energy):  Involves the non-bonding electrons of the pyrazine nitrogens.
    
  • ICT Band (Low Energy): The defining feature of 5-amino derivatives. Excitation promotes an electron from the amine lone pair to the antibonding orbitals of the pyrazine ring.

The "Peri" Effect (5-amino vs. 6-amino)

A critical differentiator is the proximity of the 5-amino group to the N4 nitrogen.

  • 5-Amino (Peri): The amine hydrogen can form a weak intramolecular hydrogen bond with the N4 lone pair (N-H

    
     N). This planarizes the molecule, enhancing conjugation but potentially quenching fluorescence compared to the 6-isomer.
    
  • 6-Amino (Para-like): The amine is electronically conjugated but spatially distant, lacking the peri interaction.

Electronic Transition Pathway Diagram

The following diagram illustrates the charge transfer mechanism that dictates the spectral redshift.

ICT_Pathway cluster_structure Structural Factors GS Ground State (S0) Localized Electron Density Excitation Photon Absorption (hv) GS->Excitation ICT Intramolecular Charge Transfer (Amine -> Pyrazine) Excitation->ICT excitation ES Excited State (S1) Polarized Dipole ICT->ES dipole formation Relax Solvent Relaxation (Red Shift) ES->Relax stabilization Peri Peri-Effect (5-Pos) Planarization Peri->ICT enhances Aux Auxochrome Strength (-NH2 vs -NO2) Aux->ICT modulates

Figure 1: Mechanism of Intramolecular Charge Transfer (ICT) in 5-aminoquinoxaline derivatives leading to bathochromic spectral shifts.

Comparative Spectral Analysis

Baseline Comparison

The following table contrasts the 5-amino derivative with the unsubstituted core and the 6-amino isomer.

Compound Class

(Abs)
Molar Absorptivity (

)
Visual ColorKey Spectral Feature
Quinoxaline (Core) ~315 nmModerateColorless/Pale YellowSharp

peaks; weak

.
Quinoxaline-6-amine ~360–380 nmHighYellowDistinct ICT band; high fluorescence quantum yield.
Quinoxaline-5-amine ~390–410 nm High (>10,000 M⁻¹cm⁻¹) Orange/Red Strongest bathochromic shift due to peri conjugation.
Substituent Effects on 5-Amino Derivatives

Modifying the 5-amino scaffold further tunes the bandgap.

  • Electron Withdrawing Groups (EWG) at C2/C3 (e.g., -CN, -Cl):

    • Effect: Lowers the LUMO energy of the pyrazine ring.

    • Result: Significant Red Shift (+20–40 nm) . The energy gap between the amine HOMO and ring LUMO decreases.

  • N-Alkylation of the Amine (e.g., -N(CH3)2):

    • Effect: Increases electron donating strength (Inductive effect).

    • Result:Red Shift (+10–20 nm) and broadening of the ICT band.

Solvatochromism: A Self-Validating Protocol

Quinoxaline-5-amine derivatives exhibit positive solvatochromism . As solvent polarity increases, the highly polar excited state is stabilized more than the ground state, reducing the energy gap.

Experimental Validation Check: If you synthesize a 5-amino derivative, you must observe the following trend to confirm the ICT mechanism. If the spectrum remains static across solvents, the amine is likely not conjugated (e.g., steric inhibition of resonance).

Table 2: Solvatochromic Shifts (Representative Data)

SolventPolarity (Dielectric

)
Expected

Shift
Observation
Hexane 1.9 (Non-polar)Baseline (

)
Sharp vibronic structure often visible.
Toluene 2.4 (Low)+5–10 nmSlight broadening.
Dichloromethane 8.9 (Medium)+15–25 nmLoss of vibronic structure.
DMSO/Methanol >30 (High)+40–60 nm Broad, featureless ICT band.

Experimental Protocols

Synthesis Workflow (Buchwald-Hartwig Amination)

While reduction of nitro-compounds is possible, Palladium-catalyzed amination provides higher regioselectivity for 5-substituted derivatives.

Synthesis_Workflow Start Start: 5-Bromoquinoxaline Reagents Add: Amine (R-NH2) Cat: Pd2(dba)3 / BINAP Base: NaOtBu Start->Reagents Reaction Heat: 100°C, Toluene, 12-24h (Inert Atmosphere) Reagents->Reaction Workup Workup: Extraction (DCM/Water) Drying (MgSO4) Reaction->Workup Purification Purification: Column Chromatography (Hexane/EtOAc) Workup->Purification Validation Validation: 1H NMR & UV-Vis Purification->Validation

Figure 2: Optimized synthetic pathway for 5-aminoquinoxaline derivatives ensuring regiochemical purity.

UV-Vis Measurement Standard Operating Procedure (SOP)

To ensure reproducible data (E-E-A-T compliance), follow this strict protocol:

  • Solvent Purity: Use HPLC-grade solvents only. Impurities (acids/bases) can protonate the ring nitrogens or the amine, drastically altering the spectrum.

  • Concentration: Prepare a stock solution at

    
     M in DMSO. Dilute to 
    
    
    
    M for measurement.
    • Check: Absorbance should be between 0.2 and 0.8 A.U. to avoid aggregation artifacts.

  • Blank Correction: Run a baseline correction with the pure solvent cuvette before every sample.

  • Acid/Base Sensitivity Test:

    • Add 1 drop of TFA (Acid): Expect a Blue Shift (protonation of amine lone pair kills ICT) or complex changes if ring protonation occurs first.

    • This confirms the "Amino" functionality is optically active.

References

  • Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization. National Institutes of Health (PMC). [Link]

  • Solvatochromism and estimation of ground and excited state dipole moments of 6-aminoquinoline. Spectrochimica Acta Part A. [Link]

  • Polarity-Dependent Thermochromism and Solvatochromism in Aryl Substituted Quinoxalines. Journal of Physical Chemistry. [Link]

  • Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry. [Link]

  • Quinoxaline derivatives as attractive electron-transporting materials. National Institutes of Health (PMC). [Link]

Safety Operating Guide

Operational Guide: Disposal and Handling of 2-Chloroquinoxalin-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Assessment

2-Chloroquinoxalin-5-amine (CAS: 1010926-76-9 or related isomers) is a halogenated heteroaromatic amine commonly used as a scaffold in kinase inhibitor development. Its disposal requires strict adherence to halogenated waste protocols .

Unlike simple organic amines, the presence of the chlorine atom on the quinoxaline ring dictates that this material must not be incinerated in standard low-temperature facilities due to the risk of generating dioxins or hydrochloric acid vapor. Furthermore, the 5-amine position acts as a weak base, creating incompatibility risks with strong acids and oxidizers.

Physiochemical Hazard Profile
PropertyCharacteristicOperational Implication
Reactivity Nucleophilic Aromatic Substitution (SNAr)Highly reactive at the C-2 position. Do not mix with strong nucleophiles (thiols, azides) in waste containers.
Basicity Primary Amine (Pos 5)Incompatible with strong acids. Exothermic salt formation may pressurize waste containers.
Halogen Content ChlorinatedMandatory Segregation: Must go to Halogenated Waste streams to prevent contamination of fuel-blending streams.
Toxicity Irritant / Potentially MutagenicTreat as a "High Potency" compound. Zero skin contact allowed.[1]

Pre-Disposal Stabilization & Segregation

Before moving material to the central accumulation area, researchers must stabilize the waste at the bench level.

A. Solid Waste (Pure Substance)
  • Status: Excess reagent or expired solids.

  • Protocol: Do not dissolve in solvent for the sole purpose of disposal. Solid waste is cheaper and safer to transport.

  • Container: High-Density Polyethylene (HDPE) wide-mouth jar.

  • Labeling: "Hazardous Waste - Solid - Toxic/Irritant - Halogenated."

B. Liquid Waste (Mother Liquors/Reaction Mixtures)
  • Status: Solvents (DMSO, DCM, DMF) containing the compound.

  • Protocol:

    • pH Check: Ensure the solution is Neutral (pH 6-8). If acidic, neutralize slowly with Sodium Bicarbonate (NaHCO₃) to prevent acid-amine salt precipitation or heat generation.

    • Segregation: Pour into the Halogenated Solvent carboy.

    • Critical Note: Even if the solvent is non-halogenated (e.g., Methanol), the presence of 2-chloroquinoxalin-5-amine (>1%) classifies the entire mixture as halogenated waste in many jurisdictions.

The Disposal Workflow (Decision Matrix)

The following logic flow ensures compliance with EPA (RCRA) and EU waste directives.

DisposalWorkflow Start Waste Generation: 2-Chloroquinoxalin-5-amine StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution / Mother Liquor StateCheck->Liquid PackSolid Pack in HDPE Jar (Do not dissolve) Solid->PackSolid LabelSolid Label: Toxic Solid (Halogenated Organic) PackSolid->LabelSolid HaloStream Stream: HALOGENATED WASTE (High Temp Incineration) LabelSolid->HaloStream SolventCheck Solvent Type? Liquid->SolventCheck HaloSolv Halogenated (DCM, Chloroform) SolventCheck->HaloSolv NonHaloSolv Non-Halogenated (MeOH, DMSO) SolventCheck->NonHaloSolv HaloSolv->HaloStream ContamCheck Concentration > 1%? NonHaloSolv->ContamCheck ContamCheck->HaloStream Yes (Contaminated) NonHaloStream Stream: NON-HALOGENATED (Fuel Blending) ContamCheck->NonHaloStream No (Trace only)

Figure 1: Decision matrix for segregating 2-chloroquinoxalin-5-amine waste. Note that significant contamination of non-halogenated solvents forces the stream into the Halogenated pathway.

Emergency Spill Response Procedures

In the event of a benchtop spill, immediate action is required to prevent aerosolization of the amine.

PPE Requirements[2][3]
  • Gloves: Double-glove Nitrile (Outer layer > 0.11 mm).

  • Respiratory: N95 (minimum) or Half-mask with Organic Vapor/Particulate cartridges if powder is fine/dusty.

  • Eye: Chemical Splash Goggles.

Step-by-Step Spill Protocol
  • Isolate: Evacuate the immediate area (3-meter radius). Mark "Do Not Enter."[2]

  • Contain (Solids):

    • Do not dry sweep (creates dust).

    • Cover the spill with wet paper towels (dampened with water) to suppress dust.

    • Scoop the wet mass into a disposal bag.

  • Contain (Liquids):

    • Cover with an inert absorbent (Vermiculite or Sand).

    • Do not use sawdust (combustible).

  • Decontaminate Surface:

    • Wash surface with a 10% soap/water solution.

    • Follow with a water rinse.[2][3][4]

    • Collect all wipes/rags into the Solid Hazardous Waste bin.

SpillResponse Spill Spill Detected Assess Assess: Powder vs. Liquid Spill->Assess Powder Powder Spill Assess->Powder Liquid Liquid Spill Assess->Liquid WetMethod Cover with Damp Towels Powder->WetMethod Scoop Scoop to Plastic Bag WetMethod->Scoop Decon Wash Surface (Soap + Water) Scoop->Decon Scoop->Decon Absorb Apply Vermiculite (No Sawdust) Liquid->Absorb Absorb->Scoop Dispose Dispose as Hazardous Waste Decon->Dispose

Figure 2: Rapid response workflow for laboratory spills.

Regulatory & Waste Coding Reference

When filling out your institution's waste tags, use the following classifications. While specific RCRA codes depend on the exact formulation and solvent, these are the standard "Safe Harbor" classifications.

Regulatory BodyClassificationCode / Description
EPA (RCRA) Characteristic WasteD001 (if in flammable solvent) F001/F002 (if in halogenated solvent)
DOT (Transport) Hazard ClassClass 6.1 (Toxic Substances)
EU Waste LoW Code07 05 13 * (Solid wastes containing dangerous substances)
Lab Labeling User Defined"Halogenated Heterocycle - Toxic - Basic"
Why Incineration?

Quinoxaline derivatives are stable aromatic systems. Standard biological treatment (sewage) will not degrade them effectively. High-temperature incineration (>1000°C) with flue gas scrubbing is required to break the C-Cl bond and capture the resulting HCl, preventing environmental release.

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[5][6] [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. [Link]

  • PubChem. (2023). 2-Chloroquinoxalin-5-amine Compound Summary. National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.